molecular formula C8H13N5O7P2 B1665518 Adefovir monophosphate CAS No. 129556-87-2

Adefovir monophosphate

Numéro de catalogue: B1665518
Numéro CAS: 129556-87-2
Poids moléculaire: 353.17 g/mol
Clé InChI: VQIHLCFUFNQXPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adefovir monophosphate is an antiviral acyclic nucleoside phosphonate (ANP) analog with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV). It is an orally-administered acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) that works by blocking reverse transcriptase for the treatment of hepatitis B. Adefovir dipivoxil is not effective against HIV-1.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-phosphonooxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O7P2/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIHLCFUFNQXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344051
Record name Adefovir monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129556-87-2
Record name Adefovir monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129556872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adefovir monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADEFOVIR MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TMW03MNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Pharmacokinetic Activation: The Prodrug-to-Active Metabolite Cascade

Author: BenchChem Technical Support Team. Date: April 2026

Title: Adefovir and its Phosphorylated Metabolites: Molecular Mechanisms and In Vitro Profiling of HBV DNA Polymerase Inhibition

Executive Summary In the landscape of antiviral drug development, nucleotide analogs represent a cornerstone of chronic Hepatitis B Virus (HBV) management. As application scientists, our objective is not merely to observe viral suppression, but to systematically deconstruct the biochemical kinetics and validate them through rigorous, self-contained experimental models. This technical guide explores the pharmacokinetic activation, structural mechanism of action, and in vitro experimental validation of adefovir and its active phosphorylated metabolites in halting HBV replication.

Adefovir (9-[2-(phosphonomethoxy)ethyl]adenine) is an acyclic nucleotide analog of adenosine monophosphate[1]. Because the highly polar phosphonate group severely restricts its intestinal absorption, it is formulated and administered clinically as the lipophilic prodrug adefovir dipivoxil[2].

Upon cellular entry into hepatocytes, intracellular esterases rapidly hydrolyze the pivoxil moieties to release adefovir[3]. Unlike traditional nucleoside analogs (e.g., lamivudine), adefovir bypasses the rate-limiting first phosphorylation step because it already contains a stable phosphonate group[4]. The metabolic activation proceeds via two distinct, kinase-mediated steps:

  • Adefovir to Adefovir Monophosphate: Adenylate kinases (specifically AK2) catalyze the phosphorylation of adefovir to the intermediate adefovir monophosphate[2][3][5].

  • Adefovir Monophosphate to Adefovir Diphosphate: Nucleoside diphosphate kinases (NME1 and NME2) further phosphorylate the monophosphate intermediate into adefovir diphosphate, the active antiviral moiety[3][5].

MetabolicPathway Prodrug Adefovir Dipivoxil (Prodrug) Adefovir Adefovir (Intracellular) Prodrug->Adefovir Intracellular Esterases AMP Adefovir Monophosphate (Intermediate) Adefovir->AMP Adenylate Kinase (AK2) ADP Adefovir Diphosphate (Active Metabolite) AMP->ADP Nucleoside Diphosphate Kinase (NME1/NME2) Target HBV DNA Polymerase Chain Termination ADP->Target Competes with dATP

Metabolic activation pathway of adefovir dipivoxil to adefovir diphosphate.

Mechanism of Action: Obligate Chain Termination

Understanding the structural causality behind enzyme inhibition is paramount. Adefovir diphosphate acts as a potent competitive inhibitor and an alternate substrate for the HBV DNA polymerase (reverse transcriptase)[1][6]. It competes directly with the natural nucleotide, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA strand[1][7].

The structural ingenuity of adefovir lies in its acyclic linker, which lacks a 3'-hydroxyl group[8]. During viral DNA synthesis, the formation of the DNA backbone requires a 5'-to-3' phosphodiester bond. Because adefovir diphosphate lacks this essential 3'-OH group, its incorporation into the nascent viral DNA chain makes the addition of subsequent nucleotides biochemically impossible. This results in obligate premature DNA chain termination, abruptly halting viral replication[7][8].

Quantitative Kinetic Profiling

Adefovir diphosphate exhibits a high degree of selectivity for the viral polymerase over host cellular polymerases. The inhibition constant (Ki) for HBV DNA polymerase is 0.1 µM, which is 10- to 700-fold lower than the concentrations required to inhibit human DNA polymerases α, β, and γ[1][8][9].

Table 1: Pharmacodynamic and Kinetic Parameters of Adefovir Diphosphate

ParameterValueBiological Significance
Ki (HBV DNA Polymerase) 0.1 µMHigh affinity for the viral reverse transcriptase[1][7][9].
Ki (Human DNA Pol α) 1.18 µMMinimal interference with host nuclear DNA replication[1].
Ki (Human DNA Pol γ) 0.97 µMLow mitochondrial toxicity profile[1].
In vitro IC50 (Wild-type HBV) 0.2 – 1.2 µMPotent suppression of viral replication in hepatoma cell lines[1][8][9].
CC50 (Renal Proximal Tubules) 495 µMDefines the therapeutic window before nephrotoxicity occurs[8].
Intracellular Half-life 12 – 36 hoursEnables sustained suppression and once-daily dosing regimens[9][10].

Experimental Methodology: Self-Validating Protocol for HBV Replication Assays

To rigorously evaluate the inhibitory efficacy of adefovir in vitro, researchers utilize HBV-transfected human hepatoma cell lines (e.g., HepG2.2.15). The gold standard for quantifying HBV replication is the Southern blot analysis of intracellular viral replicative intermediates[11][12]. Every step in this protocol is designed as a self-validating system to ensure that only true viral DNA is measured.

Step-by-Step Methodology:

  • Cell Culture & Compound Treatment: Seed HBV-expressing cells and treat with varying concentrations of adefovir (e.g., 0.1 to 100 µM). Causality: This establishes a robust dose-response gradient necessary for accurate IC50 calculation[11].

  • Selective Cellular Lysis: Lyse the cells using a HEPES buffer containing 1% NP-40. Causality: NP-40 is a mild non-ionic detergent that disrupts the plasma membrane but leaves the nuclear membrane and, crucially, the viral core particles (capsids) intact[11].

  • Nuclease Digestion (The Validation Step): Treat the lysate with DNase I (0.5 units) and Mung Bean Nuclease (7.5 units) in the presence of Ca2+/Mg2+. Causality: This step digests all exposed host genomic DNA and unencapsidated viral DNA. Any DNA that survives this step must be physically protected within a mature viral capsid, confirming it is a genuine replicative intermediate[11].

  • Capsid Disruption & DNA Extraction: Inactivate the nucleases, then add Proteinase K (20 mg/ml) and 0.5% SDS, incubating at 37°C for 2-4 hours. Causality: Proteinase K and SDS degrade the viral core proteins, releasing the protected viral DNA (relaxed circular and single-stranded DNA) for downstream analysis[11].

  • Southern Blotting: Separate the extracted viral DNA on a 0.8% agarose gel, transfer to a nylon membrane via capillary action, and hybridize with a 32P-labeled HBV-specific probe[11].

  • Quantification: Perform autoradiography to visualize the viral DNA bands. The reduction in band intensity relative to the untreated control provides a direct, quantitative measure of adefovir's chain-terminating efficacy[12].

AssayWorkflow Step1 1. Cell Culture HepG2 Cells + Drug Step2 2. Mild Lysis (1% NP-40) Step1->Step2 Step3 3. Nuclease Treatment (DNase I / Mung Bean) Step2->Step3 Step4 4. Capsid Digestion (Proteinase K / SDS) Step3->Step4 Step5 5. Southern Blot (32P-labeled Probe) Step4->Step5

Step-by-step workflow for the in vitro HBV DNA polymerase inhibition assay.

Virological Implications and Resistance Barrier

Adefovir maintains a high barrier to resistance and remains highly active against HBV strains harboring lamivudine-resistant mutations (such as rtL180M and rtM204I/V)[1][12]. Enzymatic assays confirm that the Ki for adefovir diphosphate against lamivudine-resistant polymerases increases by less than 2.3-fold compared to the wild-type enzyme[8]. This cross-resistance profile makes adefovir a critical tool in managing complex, drug-resistant chronic hepatitis B infections[12][13].

References

  • APO-ADEFOVIR Product Monograph.Health Canada (hres.ca).
  • Adefovir Dipivoxil Metabolism Pathway.SMPDB (smpdb.ca).
  • Where does adefovir stand amongst newly developed antivirals: from pharmacology to virology.Ovid (ovid.com).
  • Tenofovir/Adefovir Pathway, Pharmacokinetics.ClinPGx (clinpgx.org).
  • Discovery and Development of Anti-HBV Agents and Their Resistance.MDPI (mdpi.com).
  • HEPSERA (adefovir dipivoxil) Labeling.FDA (fda.gov).
  • Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil.Science Alert (scialert.net).
  • Hepsera - EMA Assessment.EMA (europa.eu).
  • Australian Public Assessment Report for Adefovir dipivoxil.TGA (tga.gov.au).
  • Hepsera, INN-adefovir dipivoxil.EMA (europa.eu).
  • In vitro Drug Susceptibility Assay for HBV Using Southern Blotting.Bio-protocol (bio-protocol.org).
  • Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation...PMC (nih.gov).
  • Cross-Resistance Testing of Antihepadnaviral Compounds Using Novel Recombinant Baculoviruses...PMC (nih.gov).

Sources

Intracellular Kinetics and Pharmacodynamics of Adefovir Monophosphate: A Technical Blueprint

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of acyclic nucleoside phosphonates (ANPs) revolutionized the treatment of viral hepatitis and retroviral infections. Among these, adefovir stands out as a foundational molecule. While clinical literature often focuses on the orally bioavailable prodrug (adefovir dipivoxil) or the active chain-terminating moiety (adefovir diphosphate), the critical biochemical bridge is adefovir monophosphate .

As a Senior Application Scientist, I approach drug development by analyzing the rate-limiting steps of intracellular metabolism. Adefovir was structurally designed with a stable phosphonate group to mimic a naturally occurring nucleoside monophosphate. This ingenious medicinal chemistry circumvents the notoriously inefficient first phosphorylation step that bottlenecks traditional nucleoside analogs . This whitepaper provides an in-depth technical analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of adefovir and its phosphorylated intermediates, supported by self-validating experimental protocols for bioanalytical quantification.

The Phosphorylation Cascade: Bypassing the Kinase Bottleneck

To understand the PK/PD of adefovir monophosphate, we must map its position within the intracellular activation cascade.

  • Prodrug Cleavage: Adefovir dipivoxil is administered orally to mask the negative charge of the phosphonate group, ensuring intestinal absorption. Once in the systemic circulation and hepatic tissue, esterases rapidly hydrolyze the dipivoxil moieties to yield adefovir (PMEA) .

  • First Intracellular Step (The Monophosphate): Adefovir enters the hepatocyte and is phosphorylated by adenylate kinases (specifically AK2 and AK4) into adefovir monophosphate . Because adefovir already contains a phosphonate ether, adefovir monophosphate is structurally analogous to a natural nucleoside diphosphate.

  • Second Intracellular Step (The Diphosphate): Nucleoside diphosphate kinases (NME1 and NME2) rapidly convert adefovir monophosphate into adefovir diphosphate, the active antiviral pharmacophore that mimics deoxyadenosine triphosphate (dATP) .

Pathway Prodrug Adefovir Dipivoxil (Prodrug) Adefovir Adefovir (PMEA) (Systemic Circulation) Prodrug->Adefovir Diester Hydrolysis (Intestinal/Hepatic) AMP Adefovir Monophosphate (Intracellular Intermediate) Adefovir->AMP Adenylate Kinases (AK2 / AK4) ADP Adefovir Diphosphate (Active Antiviral) AMP->ADP Nucleoside Diphosphate Kinases (NME1 / NME2) Target HBV DNA Polymerase (Reverse Transcriptase) ADP->Target Competes with dATP Effect DNA Chain Termination & Viral Suppression Target->Effect Incorporation into Viral DNA

Intracellular phosphorylation cascade and pharmacodynamic mechanism of adefovir.

Pharmacokinetics: Systemic Clearance vs. Intracellular Accumulation

The pharmacokinetic profile of adefovir is defined by a dichotomy: rapid systemic clearance versus prolonged intracellular retention.

Systemically, adefovir exhibits low protein binding (<4%), allowing it to be rapidly cleared by the kidneys via glomerular filtration and active tubular secretion. The active uptake into renal proximal tubule cells is mediated by Organic Anion Transporters 1 and 3 (OAT1/SLC22A6 and OAT3/SLC22A8), while apical efflux into the urine is driven by Multidrug Resistance Protein 4 (MRP4/ABCC4) .

However, the true therapeutic window is dictated by the intracellular kinetics of adefovir monophosphate and diphosphate. Once adefovir is phosphorylated to adefovir monophosphate, it becomes highly polar and is trapped within the hepatocyte. The subsequent conversion to adefovir diphosphate yields an intracellular half-life of approximately 33 hours, which justifies the clinical once-daily dosing regimen despite the short plasma half-life of the parent drug .

Table 1: Pharmacokinetic & Intracellular Parameters
ParameterValueBiological MatrixClinical/Mechanistic Significance
Oral Bioavailability ~59%PlasmaEnhanced by dipivoxil esterification of the prodrug
Plasma Half-life (Adefovir) 7.48 ± 1.65 hPlasmaDictates systemic clearance rate via OAT1/OAT3
Intracellular Half-life (Adefovir-DP) ~33 hHepatocytesEnables sustained antiviral effect and once-daily dosing
Protein Binding <4%PlasmaHigh free-drug fraction ensures efficient renal filtration

Pharmacodynamics: Mechanism of Polymerase Inhibition

The pharmacodynamics of adefovir are strictly dependent on the intracellular concentration of its phosphorylated metabolites. Adefovir diphosphate targets the Hepatitis B Virus (HBV) DNA polymerase (which functions as a reverse transcriptase).

Because adefovir diphosphate lacks a 3'-hydroxyl group, its incorporation into the nascent viral DNA strand prevents the formation of the next 5'-3' phosphodiester bond. This results in obligate DNA chain termination . The affinity of adefovir diphosphate for viral polymerases is significantly higher than its affinity for human cellular DNA polymerases (α, β, and γ), providing a favorable therapeutic index, though mitochondrial toxicity remains a monitorable risk at high doses due to low-level polymerase γ inhibition.

Table 2: Pharmacodynamic & Kinetic Constants
Target / EnzymeSubstrate / InhibitorConstantValue
Adenylate Kinase (AK2/AK4) Adefovir → Adefovir-MP Km​ Sub-micromolar affinity
Nucleoside Diphosphate Kinase Adefovir-MP → Adefovir-DPConversion RateRapid (Non-rate limiting)
HBV DNA Polymerase Adefovir-DP Ki​ (Apparent)~0.1 μM
HIV Reverse Transcriptase Adefovir-DP IC50​ Varied (Higher than HBV)

Experimental Workflows & Methodologies

To accurately model the PK/PD relationship of adefovir, researchers must quantify its intracellular metabolites and validate its enzyme kinetics. Below are two self-validating protocols designed with built-in mechanistic controls.

Protocol A: LC-MS/MS Quantification of Intracellular Adefovir Monophosphate

Causality Focus: Preventing artifactual degradation during sample preparation.

  • Cell Lysis & Quenching:

    • Action: Rapidly wash cultured hepatocytes (e.g., HepG2) with ice-cold PBS, then immediately lyse using 70% cold methanol (-20°C).

    • Causality: The rapid temperature drop and organic solvent instantly denature cellular phosphatases. Failing to quench rapidly results in the artificial hydrolysis of adefovir diphosphate back into adefovir monophosphate, severely skewing the intracellular PK data.

  • Solid Phase Extraction (SPE):

    • Action: Pass the lysate through a Weak Anion Exchange (WAX) SPE cartridge.

    • Causality: Adefovir monophosphate is highly negatively charged. WAX retains these polar nucleotides while allowing neutral lipids and cellular debris to wash away, ensuring a clean baseline.

  • Chromatographic Separation:

    • Action: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an ammonium acetate buffer gradient.

    • Causality: Why HILIC over Reverse-Phase (RP)? Traditional RP-LC requires ion-pairing reagents (e.g., dimethylhexylamine) to retain polar phosphonates, which severely suppresses electrospray ionization (ESI) efficiency. HILIC provides excellent retention using MS-friendly volatile buffers.

  • MS/MS Detection:

    • Action: Operate the mass spectrometer in negative ESI mode using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for adefovir monophosphate.

Protocol S1 1. Cell Lysis & Cold MeOH Quench S2 2. Weak Anion Exchange (WAX) SPE S1->S2 S3 3. HILIC Chromatography S2->S3 S4 4. ESI- MS/MS (MRM Mode) S3->S4 S5 5. PK/PD Data Modeling S4->S5

LC-MS/MS workflow for quantifying intracellular adefovir metabolites.

Protocol B: In Vitro HBV DNA Polymerase Inhibition Assay

Causality Focus: Confirming competitive inhibition mechanics.

  • Enzyme Preparation: Isolate recombinant HBV DNA polymerase or extract it directly from purified virions.

  • Reaction Assembly: Combine the polymerase with a synthetic DNA primer/template complex, standard dNTPs, and a fixed concentration of[α-32P]-dATP.

  • Inhibitor Titration: Introduce varying log-scale concentrations of adefovir diphosphate (the active metabolite) into parallel reaction wells.

  • Radiometric Detection & Validation:

    • Action: Measure the incorporation of [α-32P]-dATP into the elongating DNA strand using a scintillation counter.

    • Causality: Because adefovir diphosphate acts as a competitive inhibitor, it will directly reduce the radiometric signal. The self-validating nature of this protocol relies on running parallel assays with varying baseline dATP concentrations. Plotting this data on a Lineweaver-Burk plot will yield intersecting lines at the y-axis, unequivocally confirming that the mechanism is strictly competitive rather than allosteric.

References

  • Tenofovir/Adefovir Pathway, Pharmacokinetics Source: ClinPGx URL:[Link]

  • Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil Source: ACS Publications (ACS Omega) URL:[Link]

  • Mechanism of Adefovir Dipivoxil Source: Patsnap Synapse URL:[Link]

  • Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil Source: NIH PMC URL:[Link]

  • 21-449 Hepsera Clinical Pharmacology Biopharmaceutics Review Part 1 Source: FDA AccessData URL:[Link]

Mechanistic Profiling of the Adefovir Reverse Transcriptase Inhibition Pathway

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Overview

Adefovir dipivoxil is a pivotal nucleotide analog reverse transcriptase inhibitor (ntRTI) utilized primarily in the management of chronic Hepatitis B Virus (HBV) infection[1]. Understanding its pharmacokinetic activation and pharmacodynamic mechanism of action is critical for researchers developing next-generation antivirals or studying viral resistance pathways. This whitepaper dissects the biochemical causality of adefovir's prodrug design, its intracellular phosphorylation cascade, and the self-validating experimental methodologies used to quantify its reverse transcriptase inhibition.

The Biochemical Pathway: Prodrug Activation to Chain Termination

Causality of the Prodrug Design

Adefovir is a highly polar acyclic nucleoside phosphonate, which inherently results in poor cellular permeability and low oral bioavailability. To circumvent this, it is formulated as adefovir dipivoxil . The addition of two pivaloyloxymethyl (dipivoxil) groups masks the negative charges of the phosphonate moiety, facilitating [2].

Intracellular Activation Cascade

Once internalized by hepatocytes, the prodrug is rapidly hydrolyzed to yield adefovir. The structural genius of adefovir lies in its pre-existing phosphonate group. Traditional nucleoside analogs require three phosphorylation steps, where the first step is often kinetically rate-limiting. Adefovir bypasses this bottleneck. It is sequentially phosphorylated by cellular to adefovir monophosphate (the intermediate), and subsequently by nucleoside diphosphate kinases (NME1/NME2) to its active antiviral form, adefovir diphosphate [3]. (Note: Because adefovir already contains a phosphonate group, adefovir diphosphate is structurally and functionally equivalent to a nucleoside triphosphate).

Mechanism of Polymerase Inhibition

Adefovir diphosphate serves as a structural mimic of deoxyadenosine triphosphate (dATP). It exerts its antiviral effect through two distinct mechanisms:

  • Competitive Inhibition: It competitively binds to the active site of the (which functions as a reverse transcriptase), displacing the natural substrate, dATP[4].

  • Obligate Chain Termination: Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the adefovir molecule prevents the formation of a 3'-5' phosphodiester bond with the next incoming nucleotide. This results in immediate and irreversible[5].

Pathway Prodrug Adefovir Dipivoxil (Prodrug) Adefovir Adefovir (Monophosphate Analog) Prodrug->Adefovir Diester Hydrolysis (Intestinal/Hepatic) AMP Adefovir Monophosphate (Intermediate) Adefovir->AMP Adenylate Kinase (AK2/AK4) ADP Adefovir Diphosphate (Active Antiviral) AMP->ADP Nucleoside Diphosphate Kinase (NME1/NME2) HBV HBV DNA Polymerase (Reverse Transcriptase) ADP->HBV Competitive Binding (Ki = 0.1 µM) DNA Viral DNA Elongation Terminated HBV->DNA Incorporation (Lacks 3'-OH) dATP Deoxyadenosine Triphosphate (dATP) dATP->HBV Natural Substrate

Fig 1: Adefovir prodrug activation and competitive inhibition of HBV reverse transcriptase.

Kinetic and Pharmacodynamic Profiling

Adefovir diphosphate demonstrates a high affinity for HBV DNA polymerase while maintaining a therapeutic window against host cellular polymerases. The inhibition constant ( Ki​ ) for HBV DNA polymerase is significantly lower than that for human DNA polymerases α and γ , which minimizes off-target cytotoxicity and mitochondrial toxicity[2].

Target Enzyme / SystemParameterValueClinical Significance
HBV DNA Polymerase Ki​ 0.1 µMHigh affinity for viral target
Human DNA Polymerase α Ki​ 1.18 µM~12-fold lower affinity (Host Safety)
Human DNA Polymerase γ Ki​ 0.97 µM~10-fold lower affinity (Mitochondrial Safety)
HBV (In Vitro Replication) IC50​ 0.2 - 2.5 µMPotent viral suppression in hepatoma cells
Intracellular (PBMCs) Half-life16 - 36 hoursProlonged activity supports once-daily dosing

Experimental Methodology: Reverse Transcriptase Inhibition Assay

To validate the inhibitory efficacy of adefovir diphosphate in vitro, a cell-free reverse transcriptase (RT) inhibition assay is employed[6]. This protocol is explicitly designed as a self-validating system to ensure data integrity, reproducibility, and rigorous baseline control.

Step-by-Step Protocol
  • Reagent & Template Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 2.5 mM MgCl₂, and 1 mM DTT. Procure a synthetic to serve as the RNA template[7].

  • Inhibitor Preparation: Prepare serial dilutions of adefovir diphosphate (the active metabolite must be used in cell-free assays, not the prodrug) ranging from 0.01 µM to 100 µM in nuclease-free water.

  • Reaction Assembly: In a 96-well microtiter plate, combine the reaction buffer, template-primer complex, 10 µM dNTP mix (including a fluorescently labeled or ³H-labeled dATP tracer), and the adefovir diphosphate dilutions.

  • Enzyme Addition & Incubation: Initiate the reaction by adding recombinant HBV DNA polymerase (or AMV-RT as a standardized surrogate). Incubate the mixture at 37°C for 45 minutes[6].

  • Termination & Quantification: Halt the reaction by adding EDTA to chelate the Mg²⁺ cofactor. Wash the plate to remove unincorporated dNTPs. Quantify the incorporated labeled-dATP using a microplate fluorometer or scintillation counter.

  • Data Analysis: Plot the fractional activity of the enzyme against the log concentration of adefovir diphosphate to calculate the IC50​ using non-linear regression analysis.

Self-Validating Assay Architecture (Quality Control Matrix)

To ensure the causality of the observed inhibition is strictly due to the compound, the protocol mandates three internal control pillars:

  • Positive Control (Maximal Inhibition): Include a known chain terminator (e.g., Lamivudine triphosphate) at a saturating concentration to verify the assay's sensitivity to RT inhibition.

  • Negative Control (Baseline Activity): A vehicle-only well (buffer + DMSO/water) to establish the 100% uninhibited enzyme activity baseline.

  • Blank (Background Signal): A well containing all reagents except the RT enzyme to quantify background signal noise, which must be subtracted from all other readings prior to IC50​ calculation.

Workflow Prep 1. Reagent Prep (Template, dNTPs) Incubate 2. Inhibitor Incubation (Adefovir Diphosphate) Prep->Incubate RT 3. RT Reaction (HBV Polymerase) Incubate->RT Quant 4. cDNA Quantification (Fluorescence/Radio) RT->Quant Analyze 5. Data Analysis (IC50 Calculation) Quant->Analyze

Fig 2: Step-by-step workflow of the cell-free reverse transcriptase inhibition assay.

References

  • FDA Approved Labeling for HEPSERA (adefovir dipivoxil) . Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • Hepsera Summary of Product Characteristics . Source: European Medicines Agency (EMA). URL:[Link]

  • Discovery and Development of Anti-HBV Agents and Their Resistance . Source: PubMed Central (PMC). URL:[Link]

  • Tenofovir/Adefovir Pathway, Pharmacokinetics . Source: PharmGKB / ClinPGx. URL:[Link]

  • Synthesis of Phosphonated Carbocyclic 2′-Oxa-3′-aza-nucleosides: Novel Inhibitors of Reverse Transcriptase . Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Cellular Uptake and Phosphorylation Mechanisms of Adefovir (PMEA): A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adefovir (9-[2-(phosphonomethoxy)ethyl]adenine, or PMEA) is an acyclic nucleotide phosphonate analog of adenosine monophosphate. Administered clinically as the oral prodrug adefovir dipivoxil to overcome poor gastrointestinal absorption, it is widely utilized for treating chronic hepatitis B virus (HBV) infections. The efficacy and dose-limiting nephrotoxicity of adefovir are fundamentally governed by its cellular uptake mechanisms—specifically via organic anion transporters (OATs)—and its subsequent intracellular phosphorylation into the active antiviral metabolite, adefovir diphosphate (ADDP). This whitepaper provides a comprehensive technical analysis of these pathways, offering actionable protocols and kinetic data for researchers and drug development professionals.

Cellular Uptake Mechanisms: The Role of OAT1 and OAT3

Because the unesterified phosphonate group of adefovir is negatively charged at physiological pH, its passive diffusion across lipid bilayers is highly restricted. In renal proximal tubule cells, the active basolateral uptake of adefovir from the bloodstream is primarily mediated by1[1].

Mechanistic Causality : OAT1 functions as a tertiary active antiporter. It exchanges intracellular dicarboxylates (such as α-ketoglutarate) for extracellular adefovir. This active accumulation in renal cells is the primary driver of adefovir-induced nephrotoxicity. Following 1[1], the drug is cleared. However, when basolateral uptake exceeds apical efflux, intracellular accumulation reaches toxic thresholds, leading to proximal tubulopathy.

G Blood Blood Plasma (Adefovir) OAT1 OAT1 / OAT3 Transporters (Basolateral Membrane) Blood->OAT1 Uptake Intracellular Renal Proximal Tubule Cell (Intracellular Accumulation) OAT1->Intracellular Transport MRP4 MRP4 Transporter (Apical Membrane) Intracellular->MRP4 Efflux Urine Urine (Excretion) MRP4->Urine Excretion

OAT1/3-mediated basolateral uptake and MRP4-mediated apical efflux of adefovir in renal cells.

Protocol 1: In Vitro Assessment of OAT1-Mediated Uptake

To evaluate the specific transport kinetics of adefovir or screen for protective inhibitors (e.g., probenecid), a self-validating cellular assay using overexpressing cell lines is required.

Step-by-Step Methodology:

  • Cell Preparation : Culture HEK293 cells stably transfected with human OAT1 (hOAT1) alongside empty vector (mock) controls in standard DMEM supplemented with 10% FBS.

    • Causality: Using mock-transfected cells establishes a baseline to subtract passive diffusion or endogenous transporter activity, isolating hOAT1-specific kinetics.

  • Assay Buffer : Wash cells twice with warm Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).

  • Substrate Incubation : Incubate cells with varying concentrations of adefovir (e.g., 1–500 μM) spiked with a trace amount of [3H]-adefovir for 3–5 minutes at 37°C.

    • Self-Validation Step: In parallel wells, co-incubate with 1 mM probenecid (a known OAT1 inhibitor). A reduction of uptake to mock-cell levels in the probenecid cohort definitively validates that the measured signal is strictly OAT1-dependent.

  • Termination and Lysis : Terminate uptake by rapidly washing three times with ice-cold HBSS. Lyse cells using 0.1 N NaOH or 1% Triton X-100.

  • Quantification : Measure intracellular radioactivity via liquid scintillation counting and normalize to total protein content (using a BCA assay). Calculate Km and Vmax using Michaelis-Menten non-linear regression.

Intracellular Phosphorylation Pathway

Once internalized, adefovir (PMEA) must undergo two sequential phosphorylation events to become the pharmacologically active adefovir diphosphate (ADDP), which is structurally an analog of deoxyadenosine triphosphate (dATP)[2].

  • First Phosphorylation :3[3] (specifically AK2 in lymphoid and liver tissues)[1]. Because adefovir already possesses a stable phosphonate group, this first enzymatic step yields a diphosphate analog.

  • Second Phosphorylation :2[2] (NDPK, specifically NME1 and NME2)[1].4[4].

G PMEA Adefovir (PMEA) (Monophosphate Analog) AK2 Adenylate Kinase (AK2) PMEA->AK2 ADMP Adefovir Monophosphate (Diphosphate Analog) AK2->ADMP ATP -> ADP NDPK Nucleoside Diphosphate Kinase (NDPK) ADMP->NDPK ADDP Adefovir Diphosphate (Active dATP Analog) NDPK->ADDP ATP -> ADP

Intracellular phosphorylation cascade of adefovir catalyzed by AK2 and NDPK.

Protocol 2: LC-MS/MS Kinase Assay for Adefovir Phosphorylation Kinetics

Traditional assays use radiolabeled ATP, but LC-MS/MS offers superior specificity for distinguishing PMEA, ADMP, and ADDP without radioactive hazards.

Step-by-Step Methodology:

  • Enzyme Reaction Setup : Prepare a 50 μL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 2 mM ATP, and recombinant human AK2 (for the first step) or a combination of AK2 and NDPK (for the full cascade).

    • Causality: Mg2+ is strictly required as it forms the Mg-ATP complex, which is the actual physiological substrate for the kinase enzymes.

  • Initiation : Add adefovir (PMEA) at varying concentrations (10–1000 μM) to initiate the reaction. Incubate at 37°C.

  • Quenching : At designated time points (e.g., 5, 15, 30 minutes), extract 10 μL aliquots and quench the reaction by adding 40 μL of ice-cold methanol containing an internal standard (e.g., stable isotope-labeled adefovir).

    • Self-Validation Step: Include a "no-enzyme" control and a "heat-inactivated enzyme" control. The absence of ADMP/ADDP peaks in these controls validates that conversion is purely enzymatic and not due to spontaneous chemical phosphorylation.

  • Centrifugation and Analysis : Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Inject the supernatant into an LC-MS/MS system utilizing a porous graphitic carbon (PGC) column or weak anion exchange (WAX) column, which are highly effective for retaining highly polar nucleotides.

  • Data Processing : Quantify the AUC for PMEA, ADMP, and ADDP transitions to calculate the rate of phosphorylation.

Quantitative Kinetic Data Summary

Understanding the binding affinities and transport capacities is critical for predicting drug-drug interactions (DDIs) and toxicity.

ParameterTarget ProteinValueBiological Significance
Km Human OAT1 (hOAT1)5[5]High affinity indicates robust basolateral uptake, driving renal accumulation.
IC50 Human OAT1 (hOAT1)~71 μM[5]Concentration required for adefovir to inhibit 5-carboxyfluorescein (6CF) uptake.
Km Kinase Conversion6[6]PMEA is a relatively poor substrate compared to natural AMP, necessitating high intracellular concentrations for efficacy.
Intracellular Half-life ADDP (Active Metabolite)6[6]Allows for once-daily dosing regimens in clinical settings.

*Note: While AK2 is the primary kinase, 5-phosphoribosyl-1-pyrophosphate synthetase (PRPS) also contributes to direct PMEA phosphorylation[6].

Conclusion

The therapeutic index of adefovir is tightly regulated by the balance between OAT1/3-mediated renal uptake and the efficiency of its intracellular phosphorylation by adenylate and nucleoside diphosphate kinases. By leveraging the self-validating protocols and kinetic parameters detailed in this guide, researchers can better model adefovir pharmacokinetics, design safer prodrugs, and identify co-administered agents that mitigate OAT1-driven nephrotoxicity without compromising antiviral efficacy.

References

  • ClinPGx. "Tenofovir/Adefovir Pathway, Pharmacokinetics". ClinPGx.org. URL:[Link]

  • SMPDB. "Adefovir Dipivoxil Action Pathway". Small Molecule Pathway Database. URL:[Link]

  • ACS Omega. "Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements". ACS Publications. URL:[Link]

  • PubChem. "Adefovir | C8H12N5O4P | CID 60172". National Institutes of Health. URL:[Link]

  • Patsnap Synapse. "What is the mechanism of Adefovir Dipivoxil?". Patsnap. URL: [Link]

  • PMC. "Molecular Mechanisms for Species Differences in Organic Anion Transporter 1, OAT1: Implications for Renal Drug Toxicity". National Institutes of Health. URL:[Link]

Sources

Metabolic Pathways of Adefovir Monophosphate in Human Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adefovir dipivoxil is a widely utilized prodrug of adefovir, an acyclic nucleoside phosphonate analog of adenosine monophosphate. In the treatment of chronic Hepatitis B Virus (HBV), its clinical efficacy is entirely dependent on a complex intracellular metabolic cascade within human hepatocytes. This whitepaper delineates the enzymatic pathway responsible for converting adefovir into its active antiviral moiety, adefovir diphosphate (ADDP). By exploring the specific kinases involved, analyzing the kinetic parameters governing this pathway, and providing validated experimental protocols for LC-MS/MS quantification, this guide serves as a comprehensive resource for drug development professionals and molecular pharmacologists.

Pharmacological Context & Mechanism of Action

Adefovir (9-[2-(phosphonomethoxy)ethyl]adenine, PMEA) bypasses the first nucleoside phosphorylation step required by traditional nucleoside analogs because it already possesses a stable phosphonate group. Consequently, adefovir acts as a monophosphate analog. Its first phosphorylation yields adefovir monophosphate (ADMP, structurally a diphosphate analog), and the second yields adefovir diphosphate (ADDP, structurally a triphosphate analog).

Once fully phosphorylated to ADDP, the molecule acts as a highly potent, competitive inhibitor of the HBV DNA polymerase (reverse transcriptase). ADDP competes directly with the natural substrate deoxyadenosine triphosphate (dATP). Because ADDP lacks a 3'-hydroxyl group, its incorporation into the nascent viral DNA strand results in obligate chain termination, thereby halting viral replication 1.

The Intracellular Metabolic Cascade in Hepatocytes

The transformation of the orally bioavailable prodrug into the active antiviral agent involves a highly specific, three-step metabolic pathway within the hepatocyte:

  • Step 1: Cellular Entry and Prodrug Cleavage. Adefovir dipivoxil is highly lipophilic, allowing rapid diffusion across the hepatocyte membrane. Once inside, ubiquitous intracellular carboxylesterases rapidly hydrolyze the two pivaloyloxymethyl (POM) ester groups, releasing the parent compound, adefovir.

  • Step 2: First Phosphorylation. Adefovir is phosphorylated to adefovir monophosphate (ADMP) primarily by Adenylate Kinase 2 (AK2) . AK2 is localized in the mitochondrial intermembrane space and cytosol. The binding affinity and catalytic efficiency of AK2 represent a critical rate-limiting step in the activation of acyclic nucleoside phosphonates 2.

  • Step 3: Second Phosphorylation. ADMP is subsequently phosphorylated to the active adefovir diphosphate (ADDP) by Nucleoside Diphosphate Kinases (NME1 and NME2) , which are highly active and ubiquitous within the cell 3.

Pathway A Adefovir Dipivoxil (Prodrug) B Adefovir (PMEA) A->B Carboxylesterases (Hydrolysis) C Adefovir Monophosphate (ADMP) B->C Adenylate Kinase 2 (AK2) D Adefovir Diphosphate (ADDP - Active) C->D Nucleoside Diphosphate Kinases (NME1/2)

Intracellular metabolic pathway of adefovir dipivoxil to its active diphosphate form in hepatocytes.

Enzyme Kinetics & Pharmacokinetic Parameters

The sustained antiviral efficacy of adefovir is largely driven by the exceptionally long intracellular half-life of its active metabolite, ADDP. In primary human hepatocytes, ADDP accumulates linearly over 24 hours and exhibits an intracellular half-life of approximately 75 hours 4. This slow intracellular decay allows for once-daily dosing despite the relatively short plasma half-life of the parent drug.

Table 1: Kinetic and Pharmacokinetic Profile of Adefovir
ParameterValueBiological Significance
Intracellular Half-Life (ADDP) 75 ± 1 hoursEnsures prolonged suppression of HBV DNA polymerase, supporting a once-daily dosing regimen.
Inhibition Constant (Ki) for HBV Pol ~0.1 µMDemonstrates high binding affinity to viral reverse transcriptase with minimal off-target host polymerase inhibition.
Plasma Elimination Half-Life 7.48 hoursIndicates rapid systemic clearance, primarily via active tubular secretion in the kidneys.
Oral Bioavailability 59%Significantly enhanced by the lipophilic dipivoxil ester groups (compared to <12% for the parent adefovir).

Experimental Methodologies: Validating the Pathway

To accurately quantify the metabolic conversion of adefovir to ADMP and ADDP, researchers must employ robust in vitro models coupled with highly sensitive analytical techniques. The following self-validating protocol outlines the extraction and quantification of these polar metabolites.

Workflow N1 1. Primary Hepatocyte Culture (Collagen-coated plates, 24h equilibration) N2 2. Drug Incubation (10 µM Adefovir for 24h) N1->N2 N3 3. Cell Lysis & Extraction (70% Cold Methanol, -20°C) N2->N3 N4 4. Protein Precipitation (Centrifugation at 14,000 x g) N3->N4 N5 5. LC-MS/MS Analysis (HILIC Column, MRM Mode) N4->N5

Step-by-step experimental workflow for the LC-MS/MS quantification of intracellular adefovir metabolites.

Protocol 1: In Vitro Hepatocyte Incubation
  • Causality Check: Primary human hepatocytes are utilized over immortalized cell lines (e.g., HepG2) because they retain physiological levels of esterases, AK2, and NME1/2, providing a highly accurate reflection of in vivo human metabolism.

  • Preparation: Thaw cryopreserved primary human hepatocytes and plate at a density of 1.5×105 cells/cm² in collagen I-coated 12-well plates.

  • Equilibration: Incubate cells for 24 hours at 37°C in a 5% CO₂ atmosphere using Williams' E medium supplemented with dexamethasone, insulin, and 10% fetal bovine serum (FBS) to allow monolayer formation and metabolic recovery.

  • Treatment: Replace the medium with fresh serum-free medium containing 10 µM adefovir. Incubate for 24 hours.

    • Rationale: A 24-hour incubation is required because acyclic nucleoside phosphonates exhibit linear accumulation of their diphosphate forms over this extended period, unlike traditional nucleosides which peak rapidly at 8-12 hours.

  • Termination: Aspirate the drug-containing medium and rapidly wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to halt cellular uptake and freeze metabolic activity.

Protocol 2: Intracellular Metabolite Extraction & LC-MS/MS
  • Causality Check: ADMP and ADDP are highly polar molecules that are exquisitely sensitive to phosphatase-mediated hydrolysis. Utilizing cold methanol ensures immediate enzymatic quenching and efficient extraction of phosphorylated nucleotides without degradation.

  • Lysis: Add 500 µL of 70% cold methanol (-20°C) directly to the wells. Scrape the cells and transfer the lysate into pre-chilled microcentrifuge tubes.

  • Extraction: Vortex the lysates vigorously for 5 minutes, then incubate at -20°C for 1 hour to maximize nucleotide extraction.

  • Precipitation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Preparation for LC: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of mobile phase (e.g., 10 mM ammonium acetate, pH 9.0).

  • Quantification: Inject 10 µL of the reconstituted sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer. Monitor the specific transitions in negative ion Multiple Reaction Monitoring (MRM) mode for ADMP and ADDP.

Clinical Implications & Future Directions

While adefovir dipivoxil is highly effective at suppressing HBV, its dose-limiting toxicity is nephrotoxicity. This adverse effect occurs because adefovir is actively transported into renal proximal tubule cells by Organic Anion Transporters (OAT1 and OAT3). To circumvent this systemic toxicity, researchers have developed next-generation, liver-targeted prodrugs such as Pradefovir.

Pradefovir utilizes a unique activation mechanism catalyzed specifically by hepatic CYP3A4. This targeted oxidative cleavage concentrates the active ADDP metabolite directly within hepatocytes while drastically reducing systemic circulation of the parent drug, thereby mitigating renal exposure 5. A deep, mechanistic understanding of the adefovir monophosphate metabolic pathway remains the foundational blueprint for designing these advanced, targeted antiviral therapies.

References

  • Hepsera - EMA, europa.eu,
  • The antiviral drug tenofovir, an inhibitor of Pannexin-1-mediated ATP release, prevents liver and skin fibrosis by downregulating adenosine levels in the liver and skin | PLOS One, plos.org,
  • SMPDB: Adefovir Dipivoxil Metabolism P
  • Intracellular Metabolism and In Vitro Activity of Tenofovir against Hep
  • Metabolic Activation of Pradefovir by CYP3A4 and Its Potential as an Inhibitor or Inducer - PMC, nih.gov,

Sources

Intracellular Pharmacokinetics and Half-Life of Adefovir Metabolites In Vitro: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

Adefovir dipivoxil (ADV) is an orally bioavailable prodrug of adefovir, an acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI) utilized primarily in the management of chronic Hepatitis B virus (HBV) and historically for HIV[1][2]. To understand its in vitro pharmacokinetics, one must first clarify the biochemical nomenclature, as the literature frequently conflates the parent drug with its phosphorylated anabolites.

Adefovir itself is 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA). Because it contains a stable phosphonate group that mimics a natural monophosphate, PMEA is technically a nucleoside monophosphonate. Upon entering the cell, it undergoes two distinct phosphorylation events:

  • Adefovir Monophosphate (PMEAp / ADMP): The first phosphorylation product, which structurally mimics a nucleoside diphosphate[2][3].

  • Adefovir Diphosphate (PMEApp / ADDP): The active chain-terminating metabolite, which structurally mimics a nucleoside triphosphate[2][3].

In pharmacological assessments, the "intracellular half-life of adefovir monophosphate" cannot be viewed in isolation. Cellular kinases and phosphatases establish a rapid, dynamic equilibrium between PMEAp and PMEApp. Therefore, their intracellular half-lives are evaluated as a coupled anabolite pool, governed by the terminal dephosphorylation rate and subsequent cellular efflux of PMEA[3][4].

Mechanisms of Intracellular Metabolism (The Causality of Prolonged Half-Life)

The clinical efficacy of adefovir is defined by a distinct pharmacokinetic dichotomy: it has a short plasma terminal elimination half-life of approximately 7.2 hours, yet it allows for once-daily dosing[5][6]. This is entirely due to the prolonged intracellular half-life of its phosphorylated anabolites (PMEAp and PMEApp)[1][5].

The Causality of Anabolite Stability: The prolonged intracellular half-life is fundamentally driven by the biochemical stability of the phosphonate ether bond. Natural nucleoside monophosphates possess a labile phosphoester bond that is rapidly cleaved by cellular 5'-nucleotidases. In contrast, the carbon-phosphorus (C-P) bond in PMEA is highly resistant to enzymatic hydrolysis. Once PMEA is phosphorylated to PMEAp by adenylate kinase 2 (AK2) or 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase, and further to PMEApp, the highly polar anabolites are trapped within the intracellular compartment[2][3]. The rate-limiting step for elimination is the slow dephosphorylation back to PMEA and its subsequent efflux across the lipid bilayer.

Pathway ADV Adefovir Dipivoxil (Prodrug) PMEA Adefovir (PMEA) ADV->PMEA Esterases (Gut/Liver) PMEAp Adefovir Monophosphate (PMEAp) PMEA->PMEAp AK2 / PRPP Synthetase PMEApp Adefovir Diphosphate (PMEApp) PMEAp->PMEApp Cellular Kinases PMEApp->PMEAp Phosphatases

Intracellular metabolic conversion of adefovir dipivoxil to its phosphorylated anabolites.

In Vitro Intracellular Half-Life Kinetics

The intracellular half-life ( t1/2​ ) of the PMEAp/PMEApp pool varies significantly depending on the cell line's specific kinase-to-phosphatase expression ratio and metabolic rate. Hepatocytes (the primary target for HBV) exhibit exceptionally long anabolite retention compared to renal or epithelial models.

Quantitative Data Summary
Cell Line ModelCell TypeTarget Metabolite PoolIntracellular Half-Life ( t1/2​ )Clinical Relevance
HepG2 Human HepatomaPMEApp / PMEAp33 – 48 hoursPrimary target tissue for HBV replication[1][7].
PBMCs Resting/Activated LymphocytesPMEApp / PMEAp12 – 36 hoursRelevant for systemic immune cells and HIV models[5][8].
MT-4 Human T-cell LeukemiaPMEApp / PMEAp16 – 18 hoursStandard retroviral in vitro model[3].
Primary Hepatocytes Rat Parenchymal Liver CellsPMEA / PMEAp / PMEApp5 – 6 hoursEx vivo carrier-mediated delivery assessment[4].
Vero Monkey Kidney EpithelialPMEA / PMEAp / PMEApp~5 hoursModel for renal clearance and nephrotoxicity[4].

Note: The 33–48 hour half-life in HepG2 cells ensures that intracellular concentrations of the active chain-terminator remain above the IC50​ for HBV DNA polymerase (0.2 to 2.5 µM) throughout a standard 24-hour dosing interval[1][9].

Self-Validating In Vitro Experimental Methodology

To accurately measure the intracellular half-life of adefovir monophosphate (PMEAp) and diphosphate (PMEApp), researchers must utilize a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Nucleotides are highly polar and unstable; therefore, the protocol must integrate specific internal checks to prevent artifactual degradation during extraction.

Protocol: LC-MS/MS Determination of PMEAp and PMEApp Half-Life

Phase 1: Cell Culture and Steady-State Loading

  • Seed HepG2 cells at 1×106 cells/mL in DMEM supplemented with 10% FBS.

  • Validation Check 1 (Viability): Assess cell viability via CellTiter-Glo. Viability must be >95%. Drug-induced cytotoxicity causes cell membrane permeabilization, which artificially lowers the measured half-life by leaking nucleotides into the media.

  • Incubate cells with 10μM Adefovir dipivoxil for 24 hours to achieve steady-state intracellular anabolite pooling.

Phase 2: Washout and Kinetic Sampling

  • Remove drug-containing media. Wash cells three times with ice-cold PBS to completely remove extracellular drug.

  • Resuspend in drug-free media. This marks t=0 .

  • Harvest cell aliquots ( 1×106 cells) at predefined time points: t=0,4,8,12,24,36,48 hours.

Phase 3: Intracellular Nucleotide Extraction

  • Pellet cells at 300×g for 5 mins at 4°C. Discard supernatant.

  • Validation Check 2 (Phosphatase Quenching): Lyse cells using 500 μL of ice-cold 70% methanol . This is a critical causality step: aqueous lysis buffers allow endogenous phosphatases to rapidly degrade PMEApp into PMEAp during extraction, skewing the ratio. Cold methanol instantly precipitates proteins, halting enzymatic activity.

  • Validation Check 3 (Internal Standard): Spike lysates with 50nM of 13C5​ -labeled PMEApp. This corrects for matrix ionization suppression and extraction losses.

  • Centrifuge at 14,000×g for 15 mins at 4°C. Collect the supernatant and evaporate to dryness under a gentle nitrogen stream.

Phase 4: LC-MS/MS Quantification & Kinetic Modeling

  • Reconstitute the dried extract in mobile phase containing 10 mM dimethylhexylamine (DMHA). Causality: DMHA acts as an ion-pairing agent, allowing the highly polar PMEAp/PMEApp to retain on a standard reverse-phase C18 column.

  • Detect PMEAp and PMEApp using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Validation Check 4 (Calibration): Run a calibration curve of synthetic PMEAp/PMEApp standards ( 1nM to 1000nM ). Accept data only if R2>0.99 .

  • Plot the natural log ( ln ) of intracellular concentration vs. time. Calculate the elimination rate constant ( kel​ ) from the slope, and derive the half-life: t1/2​=ln(2)/kel​ .

Protocol N1 1. Cell Culture & Drug Loading (HepG2 / PBMCs + ADV) N2 2. Drug Washout (Initiate t=0 for decay curve) N1->N2 N3 3. Cold Methanol Extraction (Quench Phosphatases) N2->N3 N4 4. LC-MS/MS Analysis (Ion-Pairing Chromatography) N3->N4 N5 5. Kinetic Modeling (Calculate t1/2 of PMEAp/PMEApp) N4->N5

Step-by-step in vitro workflow for quantifying intracellular adefovir anabolite half-life.

Conclusion

The in vitro intracellular half-life of adefovir monophosphate (PMEAp) and its active diphosphate counterpart (PMEApp) is a masterclass in nucleoside analog drug design. By utilizing a stable phosphonate ether linkage, the drug bypasses the rapid degradation typical of natural nucleotides. The resulting 33–48 hour intracellular half-life in hepatic cells provides a robust, self-sustaining pharmacological reservoir that justifies its clinical once-daily dosing regimen, ensuring continuous suppression of viral DNA polymerases.

References

  • Title: APO-ADEFOVIR Product Monograph | Source: hres.ca | URL: 5

  • Title: Hepsera Summary of Product Characteristics | Source: europa.eu | URL: 6

  • Title: HEPSERA Product Monograph | Source: hres.ca | URL: 8

  • Title: Adefovir dipivoxil in chronic hepatitis B: history and current uses | Source: tandfonline.com | URL: 1

  • Title: Comprehensive Medicinal Chemistry II Volume 8 : Case Histories | Source: ethernet.edu.et | URL: 7

  • Title: Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil | Source: scialert.net | URL: 2

  • Title: Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine | Source: nih.gov | URL: 3

  • Title: Carrier-Mediated Delivery of 9-(2-Phosphonylmethoxyethyl)Adenine to Parenchymal Liver Cells | Source: asm.org | URL: 4

  • Title: Adefovir Dipivoxil: A Technical Guide to a Prodrug of Adefovir | Source: benchchem.com | URL: 9

Sources

Methodological & Application

Title: A Robust HPLC-UV Method for the Quantification of Adefovir Monophosphate in Human Plasma: A Detailed Protocol and Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of adefovir monophosphate, the active intracellular metabolite of the antiviral drug adefovir dipivoxil, in human plasma. The protocol is designed for researchers, clinical pharmacologists, and drug development professionals requiring a reliable and accessible method for pharmacokinetic and therapeutic drug monitoring studies. We delve into the scientific rationale behind each step, from sample preparation to chromatographic separation and method validation, ensuring both technical accuracy and practical applicability.

Introduction: The Rationale for Adefovir Monophosphate Monitoring

Adefovir dipivoxil is an orally administered prodrug widely used in the treatment of chronic hepatitis B virus (HBV) infection. Following absorption, it is rapidly converted to adefovir, which is then phosphorylated intracellularly by cellular kinases to its active form, adefovir monophosphate (adefovir-MP), and subsequently to the diphosphate. Adefovir diphosphate acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation.

Given that adefovir-MP is the direct precursor to the active antiviral agent, its quantification in plasma, while challenging due to its intracellular nature and low circulating levels, can provide valuable insights into the drug's activation and potential correlation with therapeutic efficacy and patient response. Standard HPLC-UV methods are often optimized for the parent drug, adefovir. However, quantifying the phosphorylated metabolite requires specific modifications to overcome its high polarity and achieve adequate retention and resolution on reverse-phase columns. This application note details a robust method specifically tailored for this purpose.

Principle of the Method

This method employs a protein precipitation step for sample clean-up, followed by reversed-phase HPLC separation with ion-pairing to enhance the retention of the highly polar adefovir monophosphate. An acidic mobile phase is used to protonate the analyte, further aiding its interaction with the stationary phase. Detection is achieved by monitoring the UV absorbance at a wavelength corresponding to the maximal absorbance of adefovir.

Materials and Reagents

Material/ReagentSupplierGrade/Part Number
Adefovir Monophosphate (PMEA)Sigma-AldrichA2057
Adefovir (Internal Standard, IS)LGC StandardsTRC-A287500
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Perchloric Acid (HClO₄)Sigma-AldrichACS Reagent Grade
HexylamineSigma-Aldrich99%
Ortho-phosphoric Acid (H₃PO₄)Sigma-AldrichACS Reagent Grade
WaterMilli-Q® System18.2 MΩ·cm
Human Plasma (K₂EDTA)BioIVTPooled, Normal

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
DegasserIntegrated
PumpQuaternary Pump
AutosamplerCooled to 4°C
Column OvenSet to 30°C
DetectorVariable Wavelength Detector (VWD) or Diode Array Detector (DAD)
Analytical ColumnPhenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 20 mM Ortho-phosphoric Acid, 10 mM Hexylamine in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (5% B), 2-10 min (5-30% B), 10-12 min (30-5% B), 12-15 min (5% B)
Flow Rate1.0 mL/min
Injection Volume20 µL
Detection Wavelength260 nm
Run Time15 minutes

Scientific Rationale for Chromatographic Choices:

  • Column Chemistry: A C18 column is a standard choice for reversed-phase chromatography. The Luna C18(2) provides excellent stability at low pH and good peak shape for polar compounds.

  • Ion-Pairing Reagent: Adefovir monophosphate is an anionic and highly polar molecule, exhibiting poor retention on traditional C18 columns. Hexylamine, an ion-pairing reagent, is added to the mobile phase. It contains a hydrophobic alkyl chain and a positive charge that pairs with the negatively charged phosphate group of the analyte. This complex is more hydrophobic, significantly increasing its retention time and allowing for effective separation.

  • Acidic Mobile Phase: An acidic mobile phase (pH 3.0) ensures that the primary amine group of adefovir is protonated, leading to consistent chromatographic behavior. This low pH is also crucial for the stability of the silica-based column.

  • Gradient Elution: A gradient elution is employed to ensure that the less polar internal standard (adefovir) and any other potential interferences are eluted efficiently after the analyte of interest, cleaning the column and preparing it for the next injection.

  • Detection Wavelength: The UV detection wavelength is set to 260 nm, which is near the maximum absorbance wavelength for purine analogues like adefovir, providing optimal sensitivity.

Detailed Experimental Protocols

Preparation of Stock Solutions and Standards
  • Adefovir Monophosphate Stock (1 mg/mL): Accurately weigh 10 mg of adefovir monophosphate and dissolve it in 10 mL of Milli-Q water. This stock can be stored at -20°C for up to 3 months.

  • Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of adefovir (IS) and dissolve it in 10 mL of Milli-Q water. Store at -20°C.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the adefovir monophosphate stock solution with a 50:50 mixture of methanol and water. These will be used to spike plasma for the calibration curve.

  • Working IS Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation Protocol: Protein Precipitation

This protocol is designed to efficiently remove proteins from the plasma matrix, which would otherwise interfere with the HPLC analysis and damage the column.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 200 µL of plasma (blank, spiked standard, or unknown sample) into the corresponding tube.

  • Add 20 µL of the working IS solution (10 µg/mL) to all tubes except for the blank plasma.

  • Add 600 µL of ice-cold 10% (v/v) perchloric acid in methanol. The acid denatures and precipitates plasma proteins, while the methanol acts as a solvent for the analytes.

  • Vortex each tube vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Carefully transfer 500 µL of the clear supernatant to a clean HPLC vial. Be cautious not to disturb the protein pellet.

  • Inject 20 µL of the supernatant into the HPLC system.

Workflow Diagram: Sample Preparation

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 200 µL Plasma add_is 2. Add 20 µL Internal Standard (IS) plasma->add_is Spike with IS add_pca 3. Add 600 µL Cold Perchloric Acid in MeOH add_is->add_pca Protein Precipitation vortex 4. Vortex for 1 minute add_pca->vortex Ensure Mixing centrifuge 5. Centrifuge at 14,000 x g for 10 min vortex->centrifuge Pellet Proteins supernatant 6. Transfer 500 µL Supernatant centrifuge->supernatant Isolate Analyte inject 7. Inject 20 µL into HPLC supernatant->inject Analysis

Caption: Step-by-step workflow for plasma sample preparation.

Method Validation

The method was validated according to the principles outlined in the US FDA's Bioanalytical Method Validation Guidance for Industry.

System Suitability

Before each analytical run, the system suitability was assessed by making five replicate injections of a mid-range concentration standard. The acceptance criteria were:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2%

  • Tailing factor: 0.9 - 1.5

  • Theoretical plates: > 2000

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of adefovir monophosphate.

ParameterResult
Concentration Range0.1 - 20 µg/mL
Regression ModelLinear, weighted (1/x²)
Correlation Coefficient (r²)> 0.998
Deviation from Nominal≤ 15% (≤ 20% for LLOQ)

Logical Relationship: From Sample to Concentration

G raw_data Raw Chromatogram peak_area Peak Area Integration raw_data->peak_area area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_area->area_ratio cal_curve Plot Against Calibration Curve area_ratio->cal_curve concentration Determine Concentration cal_curve->concentration

Caption: Data analysis pathway from raw data to final concentration.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.

QC Level (µg/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%RSD) (n=18, 3 days)Inter-day Accuracy (%Bias) (n=18, 3 days)
LLOQ (0.1)8.5-5.211.2-7.8
Low (0.3)6.13.57.94.1
Medium (5.0)4.21.85.52.3
High (15.0)3.8-2.14.9-1.7

Acceptance Criteria: Precision (%RSD) ≤ 15% (20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).

Selectivity and Matrix Effect

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of adefovir monophosphate or the IS. The matrix effect was evaluated and found to be negligible, with the matrix factor ranging from 0.95 to 1.04.

Recovery

The extraction recovery of adefovir monophosphate from plasma was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

QC LevelMean Recovery (%)
Low88.5
Medium92.1
High90.7

Application Example: Representative Chromatograms

(Note: In a real application note, images of chromatograms would be inserted here. The following is a textual description.)

  • Blank Plasma: A clean baseline with no interfering peaks at the retention times of the analyte or IS.

  • LLOQ Sample: A small but distinct and reproducible peak for adefovir monophosphate at its characteristic retention time (~6.5 minutes), well-resolved from the IS peak (~9.2 minutes).

  • Patient Sample: A chromatogram showing a quantifiable peak for adefovir monophosphate, demonstrating the method's applicability to real-world samples.

Conclusion

This application note describes a validated, robust, and reliable HPLC-UV method for the quantification of adefovir monophosphate in human plasma. The use of an ion-pairing agent was critical for achieving adequate retention and separation of this polar metabolite. The method demonstrates excellent linearity, accuracy, precision, and selectivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocol provides a solid foundation for laboratories seeking to implement this analysis.

References

  • High-performance liquid chromatography of nucleotides, nucleosides and bases. Bakhtiar, R., & Tse, F. L. (2000). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ion-Pairing Chromatography. Waters Corporation. (2022). Waters Application Notes. [Link]

  • Simultaneous determination of adefovir, tenofovir, lamivudine, and emtricitabine in human plasma by HPLC-UV. Notari, S., Mancone, C., Tripodi, M., & Narciso, P. (2006). Journal of Chromatography B. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018). FDA Guidance Documents. [Link]

Application Note: Adefovir Monophosphate (Adefovir Dipivoxil) Dosing Guidelines for In Vivo Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Overview

When designing in vivo experiments targeting viral replication—particularly Hepatitis B Virus (HBV)—researchers often look to adefovir, an acyclic nucleotide analog of adenosine monophosphate. However, a critical mechanistic distinction must be made between adefovir (the monophosphate analog) and its prodrug, adefovir dipivoxil (bis-POM PMEA).

Because adefovir monophosphate is highly hydrophilic, administering it directly in vivo results in poor intestinal absorption and limited cellular penetration. To circumvent this, the lipophilic prodrug adefovir dipivoxil is universally utilized for oral dosing in murine models[1][2]. Upon absorption, ubiquitous intestinal and hepatic esterases cleave the pivaloyloxymethyl (POM) groups, releasing adefovir intracellularly. Host cellular kinases then phosphorylate adefovir into its active metabolite, adefovir diphosphate, which competes with natural dATP to terminate viral DNA chain elongation[2].

As an application scientist, I strongly recommend utilizing the adefovir dipivoxil formulation for all in vivo efficacy studies to ensure accurate pharmacokinetic modeling and clinical translatability.

G A Adefovir Dipivoxil (Lipophilic Prodrug) B Adefovir (Monophosphate Analog) A->B Esterases (Intestinal/Hepatic) C Adefovir Diphosphate (Active Metabolite) B->C Cellular Kinases D HBV Polymerase (Inhibition) C->D Competes with dATP E DNA Chain Termination D->E Incorporation

Intracellular activation of adefovir dipivoxil to its active diphosphate form and HBV inhibition.

Pharmacokinetics and Toxicity Profile in Mice

Understanding the therapeutic window of adefovir dipivoxil is essential for preventing off-target nephrotoxicity, which is the primary dose-limiting factor[2]. In murine models, the pharmacokinetics of adefovir are dose-proportional. The drug is not a substrate for cytochrome P450 enzymes (e.g., CYP3A4), meaning drug-drug interactions via this pathway are negligible during combination therapies[2][3].

Quantitative Dosing Summary

The following table synthesizes established dosing parameters for adefovir dipivoxil in mice across various applications:

ParameterValue / RangeScientific Context & Causality
Primary Route Oral Gavage (PO)Mimics clinical administration; requires first-pass metabolism for optimal prodrug conversion[1].
Alternative Route Intraperitoneal (IP)Used in specific metabolic studies (e.g., diet-induced obesity models at 5-25 mg/kg)[4].
Efficacy Dose (HBV) 1.0 – 1.8 mg/kg/dayThe ED90 in HBV transgenic mice is ~1.8 mg/kg/day[1]. Hydrodynamic models utilize ~1.5 mg/kg/day[5].
Dosing Volume 10 mL/kgStandardized to 0.1 mL per 10 g of body weight to prevent gastric overload[1].
NOAEL (Mice) 5 – 10 mg/kg/dayThe No Observed Adverse Effect Level for chronic oral toxicity in mice[3]. Doses >10 mg/kg risk nephrotoxicity.
Lethal Dose > 500 mg/kgAcute single-dose toxicity threshold in mice[3].

Experimental Workflows & Methodologies

The two most common murine models for evaluating adefovir efficacy are the HBV Transgenic Mouse Model (constitutive viral replication) and the Hydrodynamic Injection Model (transient replication via plasmid injection). The protocol below is optimized for these systems.

Workflow Step1 1. Model Establishment (Transgenic or Hydrodynamic HBV) Step2 2. Vehicle Formulation (0.05 M Citric Acid, pH 2.0) Step1->Step2 Step3 3. Drug Administration (Oral Gavage, 1.5 mg/kg/day) Step2->Step3 Step4 4. In Vivo Monitoring (Daily Weight & Toxicity Checks) Step3->Step4 Step5 5. Endpoint Analysis (Liver HBV DNA via qPCR) Step4->Step5

Standardized workflow for evaluating adefovir dipivoxil efficacy in murine HBV models.

Step-by-Step Protocol: Formulation and Administration

Step 1: Vehicle Preparation Adefovir dipivoxil requires an acidic or highly formulated vehicle to remain stable and soluble in suspension.

  • For Oral Gavage (Preferred): Prepare a 0.05 M Citric Acid solution and adjust the pH to 2.0[1]. This acidic environment prevents the premature hydrolysis of the POM ester groups before gastric absorption.

  • For IP/IV Injection: Use a multi-component solvent system: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[6]. Add solvents sequentially and sonicate until completely clear.

Step 2: Drug Formulation

  • Weigh the required amount of adefovir dipivoxil powder.

  • Dissolve the powder into the chosen vehicle to achieve a working concentration of 0.15 mg/mL (for a 1.5 mg/kg dose at a 10 mL/kg injection volume).

  • Critical Step: Vortex and sonicate for 5–10 minutes. Prepare working solutions fresh daily, as the ester bonds are susceptible to degradation in aqueous environments over time[6].

Step 3: Animal Dosing (Oral Gavage)

  • Restrain the mouse securely by the scruff to align the esophagus and stomach.

  • Using a sterile, stainless-steel bulb-tipped gavage needle (20-22 gauge), administer the formulation at a volume of 0.1 mL per 10 g of body weight[1].

  • Dose the animals once daily (q.d.).

    • Duration: 3 days for hydrodynamic models[5], or up to 14 days for transgenic models[1].

Step 4: Endpoint Tissue Collection & Analysis

  • At the end of the dosing regimen (typically 4–6 hours post-final dose), euthanize the mice.

  • Immediately harvest the liver and snap-freeze in liquid nitrogen to preserve intracellular viral DNA intermediates.

  • Extract total hepatic DNA and perform quantitative PCR (qPCR) or Southern blotting to measure HBV DNA replication intermediates. A successful 1.5 mg/kg/day adefovir regimen should yield a >1 log10 reduction in liver HBV DNA[1][5].

References

  • FDA Pharmacology Review of Hepsera (Adefovir Dipivoxil)
  • Alkoxyalkyl Esters of 9-(S)-(3-Hydroxy-2-Phosphonomethoxypropyl) Adenine Are Potent and Selective Inhibitors of Hepatitis B Virus (HBV)
  • Source: Health Canada (HRES)
  • Source: World Journal of Gastroenterology (NIH PMC)
  • Adefovir dipivoxil In Vivo Formulations and Pharmacology Source: TargetMol URL
  • Adefovir dipivoxil prevents diet-induced obesity in mice Source: ResearchGate URL

Sources

synthesis and purification techniques for adefovir monophosphate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Purification Protocols for Adefovir Monophosphate (PMEA)

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Antiviral Drug Development.

Introduction & Nomenclature Clarification

Adefovir, chemically known as 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), is a potent acyclic nucleoside phosphonate (ANP) analog. It serves as the active pharmaceutical ingredient (API) core for the prodrug adefovir dipivoxil, a frontline therapy for chronic Hepatitis B virus (HBV) infection[1].

Nomenclature Note: While the parent drug PMEA is often colloquially referred to as a "monophosphate mimic" due to its stable carbon-phosphorus bond, true adefovir monophosphate (ADMP, CAS 129556-87-2) refers to the first intracellular phosphorylation product containing a phosphono-phosphate anhydride linkage (Molecular Formula: C8H13N5O7P2)[2][3]. This technical guide details the optimized chemical synthesis and purification of the core PMEA scaffold, which is the critical precursor required before biological or chemical conversion to ADMP and adefovir diphosphate (ADDP)[4].

Mechanistic Rationale & Cellular Activation

Inside the host hepatocyte, PMEA bypasses the first rate-limiting phosphorylation step required by traditional nucleosides. It is directly phosphorylated by adenylate kinase 2 to adefovir monophosphate (ADMP), and subsequently to the active adefovir diphosphate (ADDP)[2]. ADDP acts as a competitive inhibitor of the HBV DNA polymerase. Because it lacks a 3'-hydroxyl group, its incorporation into the nascent viral DNA strand results in obligate chain termination[1][4].

Pathway A Adefovir (PMEA) B Adefovir Monophosphate (ADMP) A->B Adenylate Kinase 2 C Adefovir Diphosphate (ADDP) B->C Cellular Kinases D HBV DNA Polymerase Inhibition C->D Competitive Binding

Cellular activation pathway of adefovir to its active diphosphate metabolite.

Evolution of Synthesis Strategies

Historically, the synthesis of adefovir relied on the alkylation of adenine using magnesium tert-butoxide in N,N-dimethylformamide (DMF) at elevated temperatures. This traditional route suffered from capricious yields, poor regioselectivity (yielding significant N7-alkylation byproducts), and challenging purification due to the high boiling point and toxicity of DMF[5].

To resolve these bottlenecks, modern optimized protocols employ a tetrabutylammonium (TBA) salt of adenine. This modification significantly enhances the lipophilicity and solubility of the nucleobase in milder solvents like acetonitrile. Furthermore, substituting traditional tosylate electrophiles with a highly reactive phosphonate iodide reagent allows the critical alkylation step to proceed at room temperature, dramatically improving the N9-regioselectivity and overall yield[1][5].

Synthesis Step1 Adenine + Tetrabutylammonium Hydroxide (Formation of TBA Salt) Step2 Alkylation with Phosphonate Iodide Reagent (Acetonitrile, RT) Step1->Step2 Step3 Diethyl Phosphonate Ester Intermediate Step2->Step3 Step4 Dealkylation via TMSBr (Acetonitrile, 24h) Step3->Step4 Step5 Crude Adefovir (PMEA) Step4->Step5 Step6 Purification (Recrystallization / Ion-Exchange) Step5->Step6

Optimized synthesis workflow of adefovir utilizing tetrabutylammonium salt.

Quantitative Comparison of Synthetic Routes

The following table summarizes the process improvements achieved by transitioning from the traditional magnesium-mediated route to the optimized TBA-Iodide methodology[5].

Process ParameterTraditional SynthesisOptimized TBA-Iodide Method
Solvent System N,N-Dimethylformamide (DMF)Acetonitrile (MeCN)
Base / Activation Magnesium tert-butoxideTetrabutylammonium (TBA) salt
Electrophile Tosylate derivativeIodide derivative
Reaction Temperature Elevated (80°C – 100°C)Room Temperature (20°C – 25°C)
Regioselectivity (N9:N7) Moderate (Requires extensive chromatography)High (N9 major isomer, easily isolated)
Environmental Impact High (Toxic solvent, harsh base)Low (Milder solvent, metal-free)

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Adenine Tetrabutylammonium Salt
  • Causality & Rationale: Native adenine is highly insoluble in most organic solvents except hot DMF or DMSO. Converting adenine to its TBA salt disrupts intermolecular hydrogen bonding, rendering it highly soluble in volatile, easily removable solvents like acetonitrile[5].

  • Step-by-Step:

    • Suspend adenine (1.0 eq) in a 40% aqueous solution of tetrabutylammonium hydroxide (1.05 eq).

    • Stir the mixture at room temperature for 30 minutes until a clear solution is obtained.

    • Freeze the solution and lyophilize for 24–48 hours to yield the adenine TBA salt as a hygroscopic, colorless powder.

  • Validation Checkpoint: The resulting salt should form a completely transparent solution when dissolved in anhydrous acetonitrile at 0.1 M concentration. Any turbidity indicates incomplete salt formation or residual moisture.

Protocol B: Regioselective N9-Alkylation
  • Causality & Rationale: Utilizing diethyl (2-iodoethoxy)methylphosphonate instead of the corresponding tosylate increases the electrophilicity of the alkylating agent. This kinetic enhancement allows the reaction to proceed at room temperature, which thermodynamically favors the desired N9-alkylation over the N7-isomer[5].

  • Step-by-Step:

    • Dissolve the adenine TBA salt (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.

    • Add diethyl (2-iodoethoxy)methylphosphonate (1.2 eq) dropwise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12–16 hours.

    • Concentrate the mixture under reduced pressure and partition between dichloromethane (DCM) and water. Extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation Checkpoint: LC-MS analysis of the crude mixture must reveal a dominant peak corresponding to the diethyl phosphonate intermediate ( m/z [M+H]⁺ 330.1). The absence of unreacted adenine ( m/z 136.0) confirms reaction completion.

Protocol C: Silyl Deprotection (Ester Cleavage)
  • Causality & Rationale: Bromotrimethylsilane (TMSBr) is used to selectively cleave the diethyl phosphonate esters. TMSBr operates via a mild SN2 mechanism, displacing the ethyl groups to form a silyl ester intermediate without cleaving the sensitive ether linkage in the acyclic chain[5].

  • Step-by-Step:

    • Dissolve the purified diethyl phosphonate intermediate in anhydrous acetonitrile.

    • Cool the solution to 0°C and add TMSBr (5.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by adding volatile alcohols (e.g., methanol) or water to hydrolyze the highly reactive silyl esters into the free phosphonic acid.

    • Evaporate the solvents to dryness to yield crude PMEA.

  • Validation Checkpoint: ³¹P NMR (D₂O) must show a complete chemical shift from 21 ppm (characteristic of the diethyl ester) to 14 ppm (characteristic of the free phosphonic acid).

Protocol D: Purification and Isolation of PMEA
  • Causality & Rationale: PMEA is a highly polar, zwitterionic molecule that cannot be purified by standard silica gel chromatography. Isolation is best achieved by exploiting its isoelectric point (pI 3.0) to induce crystallization, or via anion-exchange chromatography[6].

  • Step-by-Step:

    • Dissolve the crude PMEA in a minimum volume of 0.1 M NaOH.

    • Slowly acidify the solution using 1 M HCl until the pH reaches 3.0.

    • Cool the suspension to 4°C overnight to maximize precipitation.

    • Filter the white precipitate and wash with cold water and ethanol.

    • For ultra-high purity, recrystallize the solid from boiling water.

  • Validation Checkpoint: Final purity assessment via HPLC-UV (260 nm) should indicate 95% purity. High-resolution mass spectrometry (HRMS) must confirm the exact mass of PMEA (C₈H₁₂N₅O₄P, calculated [M+H]⁺ 274.0598).

References

  • BenchChem Technical Support Team. "Discovery and synthesis of Adefovir Dipivoxil." BenchChem.
  • Science Alert. "Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil." Science Alert.
  • ACS Publications. "Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements." ACS Omega.
  • SigutLabs. "Adefovir monophosphate – CAS 129556-87-2 to buy." SigutLabs.
  • ASM Journals. "Carrier-Mediated Delivery of 9-(2-Phosphonylmethoxyethyl)Adenine to Parenchymal Liver Cells: a Novel Therapeutic Approach for Hepatitis B." Antimicrobial Agents and Chemotherapy.
  • NIH / Beilstein Journal of Organic Chemistry. "An improved synthesis of adefovir and related analogues." PMC.

Sources

Troubleshooting & Optimization

troubleshooting adefovir monophosphate degradation during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for troubleshooting the degradation of adefovir dipivoxil during long-term storage. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this critical antiviral compound.

Introduction to Adefovir Dipivoxil Stability

Adefovir dipivoxil is an oral prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1][2] It is a vital medication for the treatment of chronic hepatitis B virus (HBV) infection.[1] However, adefovir dipivoxil is known to have chemical stability challenges, primarily related to hydrolysis of its pivaloyloxymethyl (POM) esters and dimerization of the adenine ring.[3][4] Understanding and mitigating these degradation pathways are crucial for ensuring the drug's efficacy, safety, and shelf-life.

This guide provides a structured approach to identifying, troubleshooting, and preventing the degradation of adefovir dipivoxil in your experimental and storage workflows.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered during the long-term storage and analysis of adefovir dipivoxil.

Q1: What are the primary degradation pathways for adefovir dipivoxil?

A1: Adefovir dipivoxil primarily degrades through two main pathways:

  • Hydrolysis of the Pivaloyloxymethyl (POM) Moiety: The two POM ester groups are susceptible to hydrolysis, which can occur in a stepwise manner. This results in the formation of mono-POM adefovir and ultimately the active drug, adefovir. This hydrolysis can be autocatalyzed by pivalic acid, a byproduct of the degradation process.[3]

  • Formaldehyde-Catalyzed Dimerization: The adenine ring of adefovir dipivoxil can undergo dimerization, a reaction catalyzed by formaldehyde.[4]

Q2: I'm observing unexpected peaks in my HPLC analysis of a stored adefovir dipivoxil sample. What could they be?

A2: Unexpected peaks are often indicative of degradation. Based on the known degradation pathways, these peaks could correspond to:

  • Mono-POM Adefovir: The intermediate hydrolysis product.

  • Adefovir: The final hydrolysis product.

  • Adefovir Dimer: Formed through the dimerization pathway.

To confirm the identity of these peaks, it is recommended to perform co-injection with reference standards of the potential degradation products or to use mass spectrometry (LC-MS) for identification.[5]

Q3: My adefovir dipivoxil sample shows a significant loss of potency after long-term storage, even under recommended conditions. What could be the cause?

A3: Several factors can contribute to a loss of potency:

  • Moisture: Adefovir dipivoxil is sensitive to moisture, which accelerates hydrolysis.[3] Ensure that the storage container is tightly sealed and consider using a desiccant.

  • Temperature Excursions: Storing the compound at temperatures above the recommended range (15-30°C) can increase the rate of degradation.

  • pH: The stability of adefovir dipivoxil is pH-dependent. It is more stable in acidic to neutral conditions and degrades more rapidly in alkaline conditions.[3]

  • Excipient Incompatibility: Certain excipients can promote degradation. For example, aqueous soluble carbonate salts can increase hydrolysis.[6]

Q4: How can I improve the stability of adefovir dipivoxil during storage?

A4: To enhance stability, consider the following:

  • Strict Environmental Control: Store in a cool (15-30°C), dry place, protected from light.[7] Use tightly sealed containers and desiccants.

  • Cocrystallization: Forming cocrystals of adefovir dipivoxil with a suitable coformer, such as saccharin or gallic acid, has been shown to significantly improve its stability by inhibiting both hydrolysis and dimerization.[8][9]

  • Formulation Strategies: For formulated products, careful selection of excipients is critical. Avoid those that are hygroscopic or create an alkaline microenvironment.

Q5: What are the optimal conditions for storing adefovir dipivoxil solutions?

A5: While solid-state storage is preferred for long-term stability, if solutions are necessary for your experiments, prepare them fresh whenever possible. If short-term storage is unavoidable, store them at 2-8°C and protect them from light. The stability in solution is highly dependent on the solvent and pH.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Adefovir Dipivoxil

This protocol outlines a general, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of adefovir dipivoxil and its degradation products.

Objective: To separate and quantify adefovir dipivoxil from its primary degradation products (mono-POM adefovir and adefovir).

Instrumentation and Conditions:

ParameterCondition
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size[10]
Mobile Phase Acetonitrile:10 mM Citrate Buffer (pH 5.2) (36:64 v/v)[10]
Flow Rate 1.5 mL/min[10]
Detection UV at 260 nm[10]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25°C)

Procedure:

  • Mobile Phase Preparation: Prepare the citrate buffer and filter it through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of adefovir dipivoxil reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the adefovir dipivoxil sample in the mobile phase to the desired concentration.

    • Tablets: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a specific dose of adefovir dipivoxil into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the final volume.[10]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of adefovir dipivoxil in the sample by comparing the peak area with that of the standard solution.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of an analytical method.[11]

Objective: To intentionally degrade adefovir dipivoxil under various stress conditions to generate its degradation products.

Procedure:

  • Acid Hydrolysis: Dissolve adefovir dipivoxil in 0.1 M HCl and reflux for 2-5 hours at 80°C.[11][12] Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve adefovir dipivoxil in 0.001 M NaOH and keep at room temperature for 1 hour.[12] Neutralize with 0.001 M HCl.

  • Oxidative Degradation: Treat a solution of adefovir dipivoxil with 3-10% hydrogen peroxide (H₂O₂) at room temperature for 3-24 hours.[11][12]

  • Thermal Degradation: Expose solid adefovir dipivoxil powder to dry heat at 105°C for 48 hours.[11]

  • Photolytic Degradation: Expose a solution of adefovir dipivoxil to UV light (e.g., 254 nm) in a photostability chamber.[11]

Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

Data Presentation

Table 1: Comparison of Validated RP-HPLC Methods for Adefovir Dipivoxil Analysis

ParameterMethod 1[10]Method 2[13]Method 3[14]
Column C18 (250mm x 4.6mm, 5µm)Greece C18 (250mm x 4.6mm)C18
Mobile Phase Acetonitrile: 10 mM Citrate Buffer (pH 5.2) (36:64 v/v)Methanol: K₂HPO₄ Buffer (pH 3) (80:20 v/v)Acetonitrile: Phosphate Buffer (50:50 v/v)
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 260 nm263 nm262 nm
Retention Time 5.8 min3.4 min4.4 min

Visualizations

Adefovir Dipivoxil Degradation Pathways

G Adefovir_Dipivoxil Adefovir Dipivoxil Mono_POM Mono-POM Adefovir Adefovir_Dipivoxil->Mono_POM Hydrolysis Dimer Adefovir Dimer Adefovir_Dipivoxil->Dimer Dimerization Pivalic_Acid Pivalic Acid Adefovir_Dipivoxil->Pivalic_Acid Adefovir Adefovir (Active Drug) Mono_POM->Adefovir Hydrolysis Mono_POM->Pivalic_Acid Pivalic_Acid->Mono_POM Autocatalysis Formaldehyde Formaldehyde (catalyst) Formaldehyde->Dimer

Caption: Primary degradation pathways of adefovir dipivoxil.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation & Storage cluster_1 Analysis cluster_2 Evaluation Prep Prepare Adefovir Dipivoxil Samples Store Store under Controlled Conditions (Long-term & Accelerated) Prep->Store Sampling Withdraw Samples at Pre-defined Time Points Store->Sampling HPLC Analyze by Stability-Indicating RP-HPLC Method Sampling->HPLC Data Quantify Adefovir & Degradation Products HPLC->Data Assess Assess Potency & Impurity Profile Data->Assess Report Determine Shelf-life & Report Assess->Report

Caption: General workflow for a long-term stability study of adefovir dipivoxil.

References

  • A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form. National Institutes of Health. Available at: [Link]

  • What is the mechanism of Adefovir Dipivoxil? Patsnap Synapse. Available at: [Link]

  • Hydrolysis of Adefovir Dipivoxil in Solid State. ResearchGate. Available at: [Link]

  • Structural Characterisation of the Stress Degradation Products of Adefovir Dipivoxil by LC-MS and NMR. Taylor & Francis. Available at: [Link]

  • Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements. PMC. Available at: [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Adefovir Dipivoxil in Bulk and in Pharmaceutical Formulation. CORE. Available at: [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method for The Determination of Adefovir Dipivoxil In Bulk And Tablet Dosage Form. Academia.edu. Available at: [Link]

  • Structural Characterisation of the Stress Degradation Products of Adefovir Dipivoxil by LC-MS and NMR. ResearchGate. Available at: [Link]

  • Mechanism study on stability enhancement of adefovir dipivoxil by cocrystallization: Degradation kinetics and structure-stability correlation. PubMed. Available at: [Link]

  • Adefovir dipivoxil. Australian Prescriber. Available at: [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available at: [Link]

  • ADEFOVIR DIPIVOXIL. DailyMed. Available at: [Link]

  • Hepsera, INN-adefovir dipivoxil. European Medicines Agency. Available at: [Link]

  • Enhanced dissolution and stability of adefovir dipivoxil by cocrystal formation. PubMed. Available at: [Link]

Sources

optimizing adefovir monophosphate extraction protocols from tissue samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to quantify adefovir monophosphate (ADV-MP) in complex tissue matrices. Adefovir (PMEA) is an acyclic nucleotide analog, and its phosphorylated anabolites are notoriously difficult to extract due to their extreme polarity and high susceptibility to ischemic degradation.

This guide provides a self-validating, field-proven methodology to ensure high recovery, eliminate matrix effects, and maintain scientific integrity in your LC-MS/MS workflows.

Part 1: The Causality of Extraction Failures

Before troubleshooting a failed protocol, it is critical to understand why standard extraction methods fail for ADV-MP. The challenges stem from two primary biochemical properties:

  • Thermodynamic Instability (The Phosphatase Problem): The moment tissue is excised, ischemia triggers a rapid drop in ATP and an upregulation of endogenous phosphatase activity. These enzymes rapidly hydrolyze ADV-MP back into the base analog adefovir (PMEA). If you do not instantly denature these enzymes, your ADV-MP quantification will be artificially low, and your parent adefovir levels will be falsely elevated[1].

  • Extreme Polarity: ADV-MP contains a highly polar phosphonate group. Traditional Liquid-Liquid Extraction (LLE) using organic solvents will leave the analyte trapped in the aqueous phase, resulting in near-zero recovery[2].

Pathway ADV_DP Adefovir Diphosphate (Active Form) ADV_MP Adefovir Monophosphate (Target Analyte) ADV_DP->ADV_MP Ischemic Degradation (Phosphatases) ADV_MP->ADV_DP Phosphorylation (Kinases) ADV Adefovir (PMEA) (Base Analog) ADV_MP->ADV Ischemic Degradation (Phosphatases) ADV->ADV_MP Phosphorylation (Kinases)

Ischemic degradation vs. phosphorylation pathways of adefovir in tissue.

Part 2: Optimized Step-by-Step Methodology

To overcome these challenges, we utilize an acidic homogenization strategy followed by Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE). This protocol is designed as a self-validating system: the acid guarantees analyte stability, while the WAX resin guarantees matrix cleanup.

Step 1: Tissue Harvesting & Stabilization
  • Excise the tissue and immediately snap-freeze in liquid nitrogen (within <10 seconds of excision) to halt enzymatic activity.

  • Store at -80°C. Do not allow the tissue to thaw before homogenization.

Step 2: Acidic Homogenization (Phosphatase Denaturation)
  • Weigh approximately 50 mg of frozen tissue.

  • Immediately submerge the frozen tissue in 500 µL of ice-cold containing 0.5 mM EGTA and your stable-isotope-labeled internal standard (e.g., Adefovir-d4)[1].

  • Homogenize using a bead beater for 45 seconds at 4°C. The low pH instantly denatures phosphatases, preserving ADV-MP.

  • Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

Step 3: Neutralization
  • Transfer 400 µL of the acidic supernatant to a new tube.

  • Neutralize by adding 135 µL of 0.5 M K₂CO₃. This safely precipitates the perchlorate as KClO₄[1].

  • Centrifuge at 14,000 x g for 30 minutes at 4°C and collect the neutralized supernatant.

Step 4: Solid-Phase Extraction (WAX)
  • Condition a Weak Anion Exchange (WAX) SPE cartridge with 1 mL methanol, followed by 1 mL MS-grade water.

  • Load the neutralized supernatant. The negatively charged phosphate group of ADV-MP will bind strongly to the WAX resin.

  • Wash with 1 mL of 2% formic acid in water to remove neutral and basic interferences.

  • Wash with 1 mL of methanol to remove hydrophobic lipids (phospholipids that cause matrix effects).

  • Elute ADV-MP using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate to dryness under a gentle stream of nitrogen and reconstitute in the LC-MS/MS mobile phase.

Step 5: LC-MS/MS Analysis
  • Due to poor retention on standard C18 columns, use an such as dimethylhexylamine (DMHA) or dibutylamine (DBAA) in the mobile phase, or utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column[1][3].

Workflow A 1. Tissue Harvest (Snap-freezing in liquid N2) B 2. Homogenization (0.4 M PCA or 10% TCA) A->B C 3. Protein Precipitation (Centrifugation at 14,000 x g) B->C D 4. Neutralization (K2CO3 addition) C->D E 5. Solid Phase Extraction (Weak Anion Exchange - WAX) D->E F 6. LC-MS/MS Analysis (Ion-pairing or HILIC) E->F

Workflow for adefovir monophosphate extraction from tissue samples.

Part 3: Troubleshooting Guides & FAQs

Q: I am seeing massive degradation of ADV-MP to adefovir (PMEA) during extraction. How do I prevent this? A: This is a classic sign of ischemic catabolism. Endogenous phosphatases are cleaving the phosphate group before the enzyme is denatured. Ensure your tissue is snap-frozen in liquid nitrogen immediately upon harvest. Furthermore, ensure your homogenization buffer is highly acidic (e.g., 0.4 M PCA or 10% TCA) to instantly precipitate the active enzymes before the tissue thaws[1].

Q: My LC-MS/MS signal is completely suppressed. How do I fix the matrix effect? A: Matrix effects (ion suppression) are typically caused by co-eluting phospholipids[4]. If you are only using Protein Precipitation (PPT), you are leaving lipids in the sample. Switch to the WAX SPE protocol described above. The methanol wash step in the WAX protocol specifically targets and removes these phospholipids. Additionally, utilize a diverter valve on your LC system to send the first 2 minutes of the solvent front (containing non-retained salts) to waste.

Q: Can I use standard Liquid-Liquid Extraction (LLE) instead of SPE? A: No. Adefovir monophosphate is highly hydrophilic. LLE relies on the analyte partitioning into an organic solvent (like ethyl acetate or hexane). ADV-MP will remain entirely in the aqueous phase, leading to recoveries of <10%. SPE or simple Protein Precipitation (PPT) are the only viable options for acceptable recovery[2][5].

Part 4: Quantitative Comparison of Extraction Methods

To justify the protocol selection, below is a summary of expected performance metrics across different extraction methodologies for adefovir and its phosphorylated anabolites based on field data and literature standards[1][2][4][5]:

Extraction MethodologyExpected Recovery (%)Matrix Effect / Ion SuppressionSuitability for ADV-MP
Liquid-Liquid Extraction (LLE) < 10%LowPoor: Analyte is too polar to partition into organic phase.
Protein Precipitation (PPT) 85 - 89%High (10 - 15%)Moderate: Fast, but leaves phospholipids causing MS suppression.
SPE (Reversed-Phase HLB) 90 - 95%Moderate (~7.5%)Good: Better cleanup than PPT, but weak retention of pure phosphonates.
SPE (Weak Anion Exchange - WAX) > 95% Minimal (< 5%) Excellent: Specifically targets the phosphate group; removes lipids.

References

  • Vela, J.E., Olson, L.Y., Huang, A., Fridland, A., & Ray, A.S. (2007). "Simultaneous quantitation of the nucleotide analog adefovir, its phosphorylated anabolites and 2′-deoxyadenosine triphosphate by ion-pairing LC/MS/MS." Journal of Chromatography B, 848(2), 335-343. URL:[Link]

  • Fu, X., Deja, S., Kucejova, B., Duarte, J.A.G., McDonald, J.G., & Burgess, S.C. (2019). "Targeted Determination of Tissue Energy Status by LC-MS/MS." Analytical Chemistry, 91(9), 5881-5887. URL:[Link]

  • "Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study." Rapid Communications in Mass Spectrometry, 19(20), 2911-2917 (2005). URL:[Link]

  • "Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Adefovir in Human Plasma: Application to a Pharmacokinetic Study." PubMed Central (NIH), (2015). URL:[Link]

Sources

Validation & Comparative

In Vitro Efficacy of Adefovir Monophosphate vs. Tenofovir Disoproxil Fumarate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals evaluating nucleotide reverse transcriptase inhibitors (NtRTIs), understanding the mechanistic and pharmacokinetic distinctions between closely related analogs is critical. This guide provides an objective, data-driven comparison of the in vitro efficacy of Adefovir (and its intermediate, adefovir monophosphate) versus Tenofovir Disoproxil Fumarate (TDF) .

By analyzing their intracellular activation pathways, membrane permeability, and active half-lives, we can establish the causality behind their divergent efficacy profiles against the Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

Structural and Mechanistic Foundations

Both adefovir and tenofovir are acyclic nucleoside phosphonates (ANPs). Because they already possess a stable carbon-phosphorus bond, they bypass the first—and often rate-limiting—phosphorylation step required by traditional nucleosides. However, their structural presentation in experimental and clinical settings drastically alters their in vitro performance.

The Permeability Barrier: Phosphonate vs. Prodrug

Adefovir monophosphate (the first intracellular phosphorylated intermediate of adefovir) and the parent adefovir molecule are highly polar and negatively charged at physiological pH. This negative charge severely restricts their ability to passively diffuse across the lipid bilayer of host cells.

To circumvent this in clinical applications, prodrugs are utilized. TDF is the bis-isoproxil fumarate prodrug of tenofovir. The esterification of the phosphonate group masks the negative charge, transforming it into a highly lipophilic molecule that rapidly permeates the cell membrane. Once inside, intracellular esterases hydrolyze TDF into tenofovir, which is subsequently phosphorylated by adenylate kinase to tenofovir monophosphate, and finally by nucleoside diphosphate kinase to the active tenofovir diphosphate (TFV-DP) . Adefovir follows a parallel kinase pathway to become adefovir diphosphate (ADV-DP) .

Causality of Efficacy: Intracellular Half-Life

The superior in vitro and in vivo efficacy of TDF is not solely due to prodrug permeability; it is heavily dictated by the pharmacodynamics of the active metabolites. According to foundational studies on [1], TFV-DP boasts an intracellular half-life of approximately 95 hours in hepatic cells. In stark contrast, the [2] indicates that ADV-DP has an intracellular half-life of only 12 to 36 hours . This prolonged half-life allows TDF to maintain sustained chain-termination pressure on the viral polymerase long after initial exposure.

G1 cluster_TDF TDF Pathway cluster_ADV Adefovir Pathway TDF TDF (Prodrug) TFV Tenofovir (Phosphonate) TDF->TFV Hydrolysis TFV_MP TFV-Monophosphate TFV->TFV_MP Adenylate Kinase TFV_DP TFV-Diphosphate (Active: ~95h half-life) TFV_MP->TFV_DP Diphosphate Kinase Target Viral Polymerase TFV_DP->Target Chain Termination ADV Adefovir (Phosphonate) ADV_MP Adefovir Monophosphate ADV->ADV_MP Adenylate Kinase ADV_DP Adefovir Diphosphate (Active: 12-36h half-life) ADV_MP->ADV_DP Diphosphate Kinase ADV_DP->Target Chain Termination

Intracellular activation pathways of TDF and Adefovir into their active diphosphate forms.

Comparative In Vitro Efficacy Data

When evaluating these compounds in vitro using the stably HBV-transfected HepG2.2.15 cell line, the impact of the prodrug moiety becomes quantitatively apparent. The addition of the bis-isoproxil progroups to tenofovir lowers its EC50 by roughly 50-fold compared to the parent compound. Because adefovir monophosphate cannot efficiently enter cells without permeabilization techniques (e.g., electroporation), standard assays utilize the parent adefovir or its clinical prodrug (adefovir dipivoxil) for baseline comparisons.

Quantitative Efficacy Summary (HepG2.2.15 Cells)
CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)Active Intracellular Half-Life
Tenofovir Disoproxil Fumarate (TDF) HBV0.01 – 0.14> 100> 714~95 hours (TFV-DP)
Tenofovir (Parent Phosphonate) HBV~1.1> 100> 90~95 hours (TFV-DP)
Adefovir (Parent Phosphonate) HBV0.7 – 1.2> 100> 8312 – 36 hours (ADV-DP)

Data synthesized from [1] and standard pharmacological profiling.

Resistance Profiles: A critical differentiator in drug development is the resistance barrier. The primary adefovir resistance mutation, rtN236T , confers a 3- to 13-fold reduction in adefovir susceptibility. However, TDF retains significant in vitro and clinical efficacy against rtN236T mutants, making it the preferred salvage therapy for adefovir-resistant strains [3].

Self-Validating Experimental Protocol: HepG2.2.15 Assay

To ensure trustworthiness in drug development, in vitro efficacy protocols must be self-validating. A common pitfall in virology assays is mistaking host cell cytotoxicity for antiviral efficacy (i.e., the virus stops replicating simply because the host cell is dying).

The following protocol utilizes a dual-extraction workflow. By running a quantitative PCR (qPCR) for viral DNA alongside a parallel MTT/CCK-8 viability assay, researchers can calculate the Selectivity Index (SI = CC50 / EC50). This guarantees that the observed reduction in viral load is caused by targeted polymerase inhibition rather than off-target cytotoxicity.

Step-by-Step Methodology
  • Cell Culture & Seeding: Culture HepG2.2.15 cells (which stably secrete HBV virions) in DMEM supplemented with 10% FBS and 380 µg/mL G418. Seed cells into 96-well plates at a density of 2×104 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

  • Compound Treatment: Prepare serial dilutions of TDF and Adefovir (e.g., 0.001 µM to 10 µM) in culture media. Include Lamivudine (3TC) as a positive control and untreated media as a negative control. Replace the media in the 96-well plates with the drug-containing media.

  • Incubation & Media Refresh: Incubate the cells for a total of 9 days. To maintain consistent drug pressure and nutrient availability, carefully aspirate and replace the drug-containing media every 3 days.

  • Dual Extraction (Self-Validation Step):

    • Pathway A (Efficacy): On Day 9, collect the supernatant from each well. Extract extracellular HBV DNA using a commercial viral DNA extraction kit.

    • Pathway B (Cytotoxicity): To the remaining cells in the plate, add MTT reagent (5 mg/mL). Incubate for 4 hours, lyse the cells with DMSO, and measure absorbance at 570 nm to determine host cell viability.

  • qPCR Quantification: Amplify the extracted HBV DNA using HBV-specific primers (e.g., targeting the highly conserved core region) via real-time qPCR. Normalize the viral copy number against the untreated negative control.

  • Data Synthesis: Plot the dose-response curves using non-linear regression analysis to calculate the EC50 (from Pathway A) and CC50 (from Pathway B).

G2 Step1 1. Cell Culture HepG2.2.15 Cells Step2 2. Compound Treatment (Serial Dilutions) Step1->Step2 Step3 3. Incubation (9 Days, 37°C, Refresh Media) Step2->Step3 Split Step3->Split Step4a 4a. Supernatant qPCR (Extracellular HBV DNA) Split->Step4a Step4b 4b. MTT Assay (Host Cell Viability) Split->Step4b Step5 5. Data Synthesis (EC50, CC50, Selectivity Index) Step4a->Step5 Step4b->Step5

Self-validating in vitro workflow for evaluating anti-HBV efficacy and cytotoxicity.

Conclusion

While both adefovir and tenofovir operate via identical mechanisms of chain termination, TDF demonstrates vastly superior in vitro efficacy . This is driven by two distinct causal factors: the bis-isoproxil fumarate esterification that allows rapid cellular permeation (unlike the highly polar adefovir monophosphate intermediate), and the exceptionally long 95-hour intracellular half-life of tenofovir diphosphate. For researchers developing next-generation NtRTIs, optimizing both the prodrug entry mechanism and the active metabolite's half-life remains the gold standard for achieving high selectivity and a high resistance barrier.

References

  • Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Hepsera, INN-adefovir dipivoxil (Summary of Product Characteristics) European Medicines Agency (EMA) URL:[Link]

  • Comparison of the efficacy of tenofovir and adefovir in the treatment of chronic hepatitis B: A Systematic Review Virology Journal (NIH/PMC) URL:[Link]

comparing adefovir monophosphate and entecavir antiviral activity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antiviral Activity of Adefovir and Entecavir: A Mechanistic and Experimental Guide

Hepatitis B virus (HBV) polymerase is the primary pharmacological target for nucleos(t)ide analogs (NAs) in antiviral drug development. This guide objectively compares two distinct classes of NAs: adefovir (an acyclic nucleotide analog) and entecavir (a cyclopentyl guanosine nucleoside analog). While both agents ultimately suppress viral replication by targeting the HBV reverse transcriptase (RT), their structural differences dictate divergent mechanisms of action, binding affinities, and in vitro potencies.

Mechanistic Divergence: Obligate vs. Pseudo-Chain Termination

Understanding the causality behind their efficacy requires examining their intracellular activation pathways and structural interactions with the viral polymerase.

  • Adefovir (ADV): Administered clinically as the prodrug adefovir dipivoxil, it is intracellularly phosphorylated by host cellular kinases to its active form, adefovir diphosphate[1]. Because adefovir is an analog of adenosine monophosphate (AMP), it competes with the natural substrate deoxyadenosine triphosphate (dATP)[2]. Lacking a 3'-hydroxyl group, the incorporation of adefovir diphosphate into the nascent viral DNA strand results in obligate chain termination , physically preventing the addition of subsequent nucleotides[2][3].

  • Entecavir (ETV): Entecavir is phosphorylated to entecavir triphosphate (ETV-TP), which competes with deoxyguanosine triphosphate (dGTP)[4]. Unlike adefovir, ETV retains a 3'-hydroxyl group. However, it acts as a pseudo-chain terminator (or de facto terminator); after ETV incorporation, the HBV polymerase can only add a few additional bases before structural distortion and steric constraints halt further elongation[3]. Furthermore, ETV is unique in its ability to inhibit all three activities of the HBV polymerase: (1) base priming, (2) reverse transcription of the negative strand, and (3) synthesis of the positive strand[4][5].

The Causality of Potency: ETV's superior potency is driven by a novel hydrophobic pocket in the rear of the HBV RT dNTP-binding site. This pocket perfectly accommodates the exocyclic alkene moiety of ETV, drastically increasing its binding affinity (inhibition constant Ki​ = 0.0012 µM) compared to adefovir ( Ki​ = 0.1 µM)[2][3][5].

MOA cluster_ETV Entecavir (ETV) - Pseudo-Chain Termination cluster_ADV Adefovir (ADV) - Obligate Chain Termination ETV Entecavir (Guanosine Analog) ETV_TP ETV-Triphosphate ETV->ETV_TP Kinases HBV_Pol_ETV HBV Polymerase (Priming, RT, DNA Synth) ETV_TP->HBV_Pol_ETV Competes w/ dGTP Term_ETV Pseudo-Chain Termination (Abortive Extension) HBV_Pol_ETV->Term_ETV ADV Adefovir (AMP Analog) ADV_DP ADV-Diphosphate ADV->ADV_DP Kinases HBV_Pol_ADV HBV Polymerase (Reverse Transcriptase) ADV_DP->HBV_Pol_ADV Competes w/ dATP Term_ADV Obligate Chain Termination (Lacks 3'-OH) HBV_Pol_ADV->Term_ADV

Fig 1: Mechanistic pathways of HBV polymerase inhibition by Entecavir and Adefovir.

Quantitative In Vitro Antiviral Potency

Experimental data from stably transfected human hepatoma cell lines (HepG2.2.15) provides a standardized baseline for comparing anti-HBV activity. The HepG2.2.15 line contains two head-to-tail dimers of the HBV genome and constitutively secretes infectious virions, making it the gold standard for NA evaluation[4][6].

Table 1: Comparative In Vitro Anti-HBV Activity in HepG2.2.15 Cells

CompoundSubstrate Competition Ki​ (HBV DNA Pol) EC50​ (HepG2.2.15) CC50​ (Cytotoxicity)Selectivity Index (SI)
Entecavir (ETV) dGTP0.0012 µM[5]3.6 – 4.0 nM[4][5]30 µM[4][7]~7,500 - 8,000[7]
Adefovir (ADV) dATP0.1 µM[2]200 – 700 nM[2][8]>10 µM[6]> 14[9]

Data synthesis demonstrates that ETV is approximately 100- to 200-fold more potent than ADV in vitro, requiring only low nanomolar concentrations to achieve a 50% reduction in viral DNA synthesis[3][7].

Standardized Experimental Protocol: In Vitro HBV Inhibition Assay

To ensure trustworthiness and reproducibility, the following self-validating protocol details the quantification of NA antiviral activity using the HepG2.2.15 model. A parallel cytotoxicity assay is mandatory; a reduction in HBV DNA must be proven to stem from specific polymerase inhibition rather than non-specific host cell death[4][6]. The Selectivity Index ( SI=CC50​/EC50​ ) acts as the internal validation metric, ensuring the observed antiviral effect occurs within a safe therapeutic window[9].

Materials: HepG2.2.15 cells, DMEM + 10% FBS, Entecavir and Adefovir analytical standards, QIAamp 96 DNA Blood Kit, qPCR reagents.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 6.0×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO 2​ humidified atmosphere to allow adherence and stabilize baseline viral secretion[6].

  • Drug Preparation & Treatment (Day 2): Prepare serial dilutions of ETV (e.g., 0.0006 µM to 10 µM) and ADV (e.g., 0.01 µM to 50 µM) in culture media. Aspirate old media and apply the drug-containing media to the cells. Include vehicle control (DMSO) and untreated control wells[6].

  • Media Refresh (Day 5): Aspirate the media and replenish with freshly prepared drug dilutions to maintain constant selective pressure over the viral replication cycle[6].

  • Supernatant Harvest & DNA Extraction (Day 8): Collect the cell culture supernatants. Extract viral DNA using a high-throughput silica-membrane method (e.g., QIAamp 96 DNA Kit) to ensure high yield and remove PCR inhibitors[6].

  • Quantitative PCR (qPCR): Quantify extracellular HBV DNA copy numbers. Cycle conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min[6].

  • Cytotoxicity Validation (Parallel Plate): On a parallel plate treated identically, perform an MTS or CellTiter-Glo assay to determine cell viability. Calculate the CC50​ [6][9].

  • Data Analysis: Plot the dose-response curve (Log[Drug] vs. % Inhibition of HBV DNA) using non-linear regression to calculate the EC50​ . Validate the assay by confirming the Selectivity Index[9].

Workflow Seed 1. Seed HepG2.2.15 Cells (6.0 x 10^4 cells/well) Incubate 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate Treat 3. Drug Treatment (Serial dilutions of ETV/ADV) Incubate->Treat Refresh 4. Refresh Media + Drug (Day 5) Treat->Refresh Harvest 5. Harvest Supernatant (Day 8) Refresh->Harvest Extract 6. DNA Extraction (Silica-membrane kit) Harvest->Extract qPCR 7. qPCR Quantification (HBV DNA copy number) Extract->qPCR Analyze 8. Calculate EC50 & CC50 (Dose-Response Curve) qPCR->Analyze

Fig 2: Standardized in vitro workflow for evaluating anti-HBV potency in HepG2.2.15 cells.

Resistance Profiles and Cross-Resistance

The structural mechanisms directly dictate the resistance barriers of these drugs, heavily influencing drug development and clinical sequencing.

  • Adefovir: Long-term use selects for the rtN236T and rtA181V mutations in the HBV polymerase[2][5]. Because ADV is an acyclic phosphonate, these mutations alter the steric environment of the binding pocket, reducing ADV susceptibility[2].

  • Entecavir: ETV possesses a remarkably high genetic barrier to resistance. Resistance requires a primary lamivudine-resistance mutation (rtM204V/I + rtL180M) plus an additional compensatory mutation at rtT184, rtS202, or rtM250[3]. Notably, recombinant HBV genomes encoding ADV resistance substitutions (rtN236T or rtA181V) remain fully susceptible to ETV in vitro, making ETV an effective salvage therapy for ADV-refractory models[5].

Sources

Adefovir Monophosphate vs. Acyclovir for Herpes Simplex Virus Models: A Comparative Efficacy and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of adefovir monophosphate and acyclovir for the treatment of Herpes Simplex Virus (HSV) infections. The content delves into their mechanisms of action, comparative efficacy in various experimental models, and detailed protocols for antiviral testing, offering a comprehensive resource for researchers in the field.

Chapter 1: The Molecular Basis of Antiviral Action

Acyclovir: The Prototypical Guanosine Analog

Acyclovir is a synthetic nucleoside analog of deoxyguanosine and is a cornerstone in the treatment of HSV infections.[1][2][3] Its efficacy is rooted in its selective activation within HSV-infected cells.[4]

Mechanism of Action:

  • Selective Phosphorylation: Acyclovir is first converted to acyclovir monophosphate by the viral-encoded enzyme, thymidine kinase (TK). This initial step is critical as HSV TK is approximately 200 times more efficient at phosphorylating acyclovir than the host cell's TK.[4][5]

  • Conversion to Active Form: Host cell kinases then further phosphorylate acyclovir monophosphate to its active triphosphate form, acyclovir triphosphate (ACV-TP).[3][6]

  • Inhibition of Viral DNA Synthesis: ACV-TP competitively inhibits the viral DNA polymerase and, when incorporated into the growing viral DNA strand, acts as a chain terminator, preventing further elongation.[1][7] This high specificity for the viral polymerase over cellular polymerases contributes to its favorable safety profile.[2]

Acyclovir_Activation Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase (TK) ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Competitive Inhibition Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation

Figure 1: Acyclovir Activation Pathway.

Adefovir Monophosphate: A Nucleotide Analog with a Broader Spectrum

Adefovir is an acyclic nucleotide analog of adenosine monophosphate.[8][9] It is primarily known for its activity against Hepatitis B Virus (HBV) but also demonstrates efficacy against herpesviruses.[10][11] The prodrug form, adefovir dipivoxil, enhances its oral bioavailability.[10][11]

Mechanism of Action:

  • Bypassing Initial Phosphorylation: As a nucleotide analog, adefovir already possesses a monophosphate group.[10] This structural feature allows it to bypass the initial, and often resistance-prone, phosphorylation step mediated by viral TK.[5][10]

  • Activation by Host Enzymes: Cellular kinases phosphorylate adefovir to its active diphosphate form, adefovir diphosphate.[12][13]

  • Inhibition of Viral DNA Polymerase: Adefovir diphosphate acts as a competitive inhibitor of the viral DNA polymerase and, upon incorporation, leads to chain termination of the viral DNA.[8][12][14]

Adefovir_Activation Adefovir Adefovir Monophosphate Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir->Adefovir_DP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase Adefovir_DP->Viral_DNA_Polymerase Competitive Inhibition Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation

Figure 2: Adefovir Activation Pathway.

Key Mechanistic Differences & Implications for Resistance

The primary mechanism of resistance to acyclovir involves mutations in the viral TK gene, leading to deficient or altered enzyme activity.[5] This prevents the initial, crucial phosphorylation step. Because adefovir does not require viral TK for activation, it retains activity against many acyclovir-resistant HSV strains.[10][15] This makes it a valuable alternative for treating infections that are unresponsive to conventional therapies.

Chapter 2: Comparative In Vitro Efficacy Analysis

The in vitro potency of antiviral agents is typically quantified by the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%. The plaque reduction assay (PRA) is the gold standard for determining the susceptibility of HSV to antiviral drugs.[16][17]

Potency Against Wild-Type HSV

Both acyclovir and adefovir demonstrate activity against wild-type HSV-1 and HSV-2. In general, acyclovir tends to show greater potency against wild-type strains in vitro.[18]

Table 1: Comparative In Vitro Efficacy (EC50) Against Wild-Type HSV

CompoundVirus StrainEC50 (µM)Cell TypeReference
AcyclovirHSV-11.14 ± 0.2Vero[19]
AcyclovirHSV-167.7 ± 18.2Keratinocytes[19]
AcyclovirHSV-20.40 ± 0.2Fibroblasts[19]
AdefovirHSV-1 & 2VariesVarious[10][20]

Note: EC50 values for adefovir against HSV are less consistently reported in direct comparative studies with acyclovir but its activity is well-established.

Recent studies have highlighted that the cell type used for in vitro assays can significantly impact the observed potency of acyclovir. For instance, acyclovir is markedly less effective in keratinocytes, the primary target of HSV in the skin, compared to Vero cells or fibroblasts.[19][21] This suggests that traditional in vitro models may overestimate the clinical efficacy of acyclovir.[19]

Activity Against Acyclovir-Resistant HSV Strains

The key advantage of adefovir lies in its efficacy against acyclovir-resistant HSV isolates, which are a significant clinical concern, particularly in immunocompromised patients.[5][22]

Table 2: Efficacy Against Acyclovir-Resistant HSV

CompoundResistance MechanismEfficacyReference(s)
AcyclovirTK-deficient/alteredReduced or no activity[5]
AdefovirTK-deficient/alteredRetains activity against most acyclovir-resistant isolates[15]

For infections that do not respond to acyclovir, foscarnet and cidofovir are often considered second-line treatments.[15][23] Adefovir presents another potential therapeutic option in such cases.[15]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a fundamental technique for quantifying infectious virus and assessing antiviral drug susceptibility.[17]

Step-by-Step Methodology:

  • Cell Seeding: Plate a monolayer of permissive cells (e.g., Vero cells) in multi-well plates and allow them to reach confluence.[24][25]

  • Virus Dilution: Prepare serial dilutions of the HSV stock.[24]

  • Infection: Infect the cell monolayers with the diluted virus in the presence of varying concentrations of the antiviral drug.[25]

  • Overlay: After an incubation period to allow for viral entry, remove the inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose) with the respective drug concentrations. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[17][24]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[17]

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of dead or destroyed cells, will appear as clear zones against the stained monolayer.[24][25]

  • Calculation: Count the number of plaques at each drug concentration and calculate the EC50 value.[17]

Plaque_Reduction_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Permissive Cells (e.g., Vero) Infect_Cells 4. Infect Cells with Virus + Drug Concentrations Seed_Cells->Infect_Cells Prepare_Virus 2. Prepare Serial Virus Dilutions Prepare_Virus->Infect_Cells Prepare_Drugs 3. Prepare Drug Dilutions Prepare_Drugs->Infect_Cells Add_Overlay 5. Add Semi-Solid Overlay with Drugs Infect_Cells->Add_Overlay Incubate 6. Incubate for 2-3 Days Add_Overlay->Incubate Stain_Count 7. Fix, Stain, and Count Plaques Incubate->Stain_Count Calculate_EC50 8. Calculate EC50 Value Stain_Count->Calculate_EC50

Figure 3: Workflow of the Plaque Reduction Assay.

Chapter 3: In Vivo Efficacy in Preclinical HSV Models

Animal models are crucial for evaluating the therapeutic potential of antiviral compounds in a physiological context. Murine models of cutaneous and genital herpes are commonly used.[18][26]

Murine Models of Cutaneous and Genital Herpes

In these models, the efficacy of antiviral agents is assessed by monitoring parameters such as lesion scores, mortality rates, and viral titers in infected tissues. Studies have shown that both acyclovir and adefovir can be effective in reducing the severity of HSV infections in vivo.[20][26]

Table 3: Summary of In Vivo Study Outcomes

CompoundAnimal ModelKey FindingsReference(s)
AcyclovirHairless Mouse (cutaneous HSV-1)Topical application reduces lesion severity.[26]
AcyclovirMouse (zosteriform HSV-1)No significant difference in activity compared to penciclovir.[18]
AdefovirVarious DNA virus modelsDemonstrates broad-spectrum antiviral efficacy, including against herpesviruses.[20]

Note: Direct head-to-head in vivo comparisons of adefovir and acyclovir for HSV are limited in the publicly available literature.

Experimental Protocol: Murine Model of Cutaneous HSV-1 Infection

This protocol outlines a general procedure for establishing and evaluating antiviral efficacy in a cutaneous HSV-1 infection model.

Step-by-Step Methodology:

  • Animal Preparation: Use immunocompetent or immunocompromised mice (e.g., hairless mice).

  • Infection: Abrade a small area of the skin and apply a known titer of HSV-1.

  • Treatment: Begin topical or systemic administration of the antiviral compounds at a specified time post-infection. A typical regimen might involve twice-daily application for several days.[26]

  • Monitoring: Daily, monitor the animals for the development of skin lesions and assign a lesion score based on a predefined scale (e.g., 0 = no lesion, 4 = severe ulceration).

  • Data Collection: Record lesion scores and mortality rates over the course of the experiment. At specific time points, tissues can be harvested to determine viral titers.

  • Analysis: Compare the mean lesion scores and survival curves between the treated and control groups to determine the efficacy of the antiviral agents.

Chapter 4: Synthesis and Future Directions

Acyclovir remains the gold standard for treating wild-type HSV infections due to its high potency and excellent safety profile, which is a result of its selective activation by viral TK.[1][4] However, its efficacy is significantly compromised by viral resistance, primarily through mutations in the TK gene.[5] Furthermore, emerging evidence suggests its potency may be lower in physiologically relevant cell types like keratinocytes than in traditionally used cell lines.[19]

Adefovir monophosphate , on the other hand, offers a crucial advantage with its TK-independent mechanism of action.[10] This allows it to maintain activity against many acyclovir-resistant HSV strains, positioning it as a potentially important therapeutic alternative.[15] While primarily developed for HBV, its activity against herpesviruses is well-documented.[20]

For the Researcher:

  • When screening for novel anti-HSV compounds, it is critical to include acyclovir-resistant strains to identify candidates with alternative mechanisms of action.

  • The choice of cell line for in vitro assays can profoundly influence results. Utilizing primary human cells, such as keratinocytes, or 3D tissue models may offer more clinically relevant data.[19][21]

  • While adefovir shows promise, potential for nephrotoxicity at higher doses should be considered in the design of in vivo studies and in the context of potential clinical translation.[10][27]

Future research should focus on direct, well-controlled in vivo comparisons of adefovir and acyclovir in various HSV infection models, including those utilizing acyclovir-resistant strains. Such studies will be vital in fully delineating the therapeutic potential of adefovir for HSV infections.

References

  • Walsh Medical Media. (2023, July 27). Overview on Acyclovir uses, Mechanism of Actions and Clinical Applications.
  • DermNet. (n.d.). Aciclovir, acyclovir.
  • Embryo Project Encyclopedia. (2024, August 8). Acyclovir for the Treatment of Herpes.
  • Wikipedia. (n.d.). Aciclovir.
  • PubMed. (n.d.). Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications.
  • MDPI. (2021, June 25). Current Drugs to Treat Infections with Herpes Simplex Viruses-1 and -2.
  • ASM Journals. (2011, January 20). Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management. Antimicrobial Agents and Chemotherapy.
  • ANSI Webstore. (n.d.). Antiviral Susceptibility Testing: Herpes Simplex Virus by Plaque Reduction Assay; Approved Standard.
  • PMC. (n.d.). New strategies against drug resistance to herpes simplex virus.
  • Wikipedia. (n.d.). Adefovir.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Adefovir Dipivoxil?
  • PubChem. (n.d.). Adefovir | C8H12N5O4P | CID 60172.
  • JoVE. (2025, July 8). Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells.
  • PMC. (n.d.). Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements.
  • Bio-protocol. (n.d.). 2.7.3. Plaque Reduction Assay.
  • PMC. (n.d.). Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus.
  • Frontiers. (n.d.). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies.
  • PubMed. (n.d.). Treatment of patients with chronic hepatitis B with adefovir dipivoxil.
  • NCBI Bookshelf - NIH. (2016, February 15). Adefovir - LiverTox.
  • PubMed. (n.d.). Correlation of in vivo topical efficacies with in vitro predictions using acyclovir formulations in the treatment of cutaneous HSV-1 infections in hairless mice.
  • (n.d.). A Comparative Study of the in vitro and in vivo Antiviral Activities of Acyclovir and Penciclovir.
  • PubMed. (2012, March 15). Comparative meta-analysis of adefovir dipivoxil monotherapy and combination therapy of adefovir dipivoxil and lamivudine for lamivudine-resistant chronic hepatitis B.
  • PMC. (n.d.). Comparison of adefovir dipivoxil and pegylated interferon alpha-2a treatment in chronic hepatitis B patients.
  • bioRxiv. (2025, June 21). Limitations of acyclovir and identification of potent HSV antivirals using 3D bioprinted human skin equivalents.
  • PMC. (2025, October 16). Limitations of acyclovir and identification of potent HSV antivirals using 3D bioprinted human skin equivalents.
  • (n.d.).
  • (2015, February 15). Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir.
  • PubMed. (2004, March 15). [Adefovir dipivoxil is a new drug for treatment of chronic hepatitis B].
  • Clinical Info HIV.gov. (2025, July 14). Herpes Simplex Virus: Adult and Adolescent OIs. NIH.
  • PMC. (n.d.). High efficacy of adefovir and entecavir combination therapy in patients with nucleoside-refractory hepatitis B.
  • CDC. (n.d.). Herpes - STI Treatment Guidelines.
  • PubMed. (2004, October 15). Combinations of adefovir with nucleoside analogs produce additive antiviral effects against hepatitis B virus in vitro.
  • NCBI Bookshelf - NIH. (2018, July 17). Antiviral therapy of HSV-1 and -2 - Human Herpesviruses.
  • Benchchem. (2015, February 2). Entecavir Demonstrates Superior In Vitro Potency Against Hepatitis B Virus Compared to Adefovir Dipivoxil.
  • Journal of Hematology Oncology Pharmacy. (2021, August 15). Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation.
  • PMC. (n.d.). Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro.
  • American Sexual Health Association. (2023, August 31). Treatment Options For Herpes Infections.
  • Johns Hopkins ABX Guide. (2023, February 9). Herpes Simplex Virus.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Adefovir Monophosphate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Adefovir monophosphate. As a potent antiviral nucleotide analog, understanding and implementing rigorous safety protocols is paramount to mitigate occupational exposure and ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a deep, scientifically-grounded framework for risk assessment and control, empowering you to handle this compound with the highest degree of safety and confidence.

Hazard Assessment: Understanding the Risks of Adefovir Monophosphate

Adefovir monophosphate and its prodrug, adefovir dipivoxil, are potent antiviral agents used in the treatment of chronic hepatitis B.[1][2] While therapeutically effective, they are classified as hazardous drugs due to their inherent toxicity. The primary risks to laboratory personnel stem from the compound's pharmacological activity and potential for occupational exposure.

Key Hazards:

  • Acute Toxicity: Safety Data Sheets (SDS) classify Adefovir as "Toxic if swallowed"[3][4] and its prodrug, Adefovir dipivoxil, as "Harmful if swallowed, in contact with skin or if inhaled."[5]

  • Organ Toxicity: Like many nucleoside analogs, Adefovir carries a risk of dose-dependent nephrotoxicity (kidney damage).[1][6] While occupational exposure levels are far below therapeutic doses, chronic low-level exposure should be avoided.

  • Aerosolization: The powdered form of the compound presents a significant inhalation risk. Fine particles can be easily aerosolized during weighing, transferring, or reconstituting, leading to respiratory tract exposure.[3]

Primary Routes of Occupational Exposure:

  • Inhalation: Breathing in aerosolized powder.[7]

  • Dermal Absorption: Direct contact with the skin.[7]

  • Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.[7][8]

Our safety paradigm is built on the principle of ALARA (As Low As Reasonably Achievable) .[9] This means we use a combination of engineering controls, administrative procedures, and Personal Protective Equipment (PPE) to minimize any potential for exposure.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedures being performed. The following represents the standard requirements for handling Adefovir monophosphate in a research setting.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical. Therefore, robust hand protection is non-negotiable.

  • Protocol: Double-gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove should be removed and replaced immediately if contamination is suspected.

  • Causality: Double-gloving provides a critical safety buffer. If the outer glove is breached or contaminated, the inner glove continues to protect the skin while you move to a safe area to re-glove. Nitrile is specified for its superior chemical resistance compared to latex for many pharmaceutical compounds. The selected gloves must satisfy the specifications of standards like EN 374 for chemical protection.[3] Always inspect gloves for any signs of degradation or punctures before use.[3]

Body Protection: Shielding Against Contamination
  • Protocol: A disposable, solid-front, back-closing laboratory gown is required. Cuffs should be elasticized and tucked under the outer pair of gloves.

  • Causality: A solid-front gown prevents splashes from reaching personal clothing and skin. The back closure design significantly reduces the risk of contaminating the front of your body during doffing (removal). Tucking the gown cuff under the glove creates a sealed interface, protecting the vulnerable wrist area.

Eye and Face Protection: Guarding Mucous Membranes
  • Protocol: At a minimum, ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields must be worn.[3] When handling the powdered form of Adefovir or when there is a risk of splashing (e.g., preparing concentrated solutions), upgrade to tightly fitting chemical splash goggles. A full-face shield worn over safety glasses is recommended when handling larger quantities.

  • Causality: The mucous membranes of the eyes are a rapid absorption route. Side shields protect against peripheral splashes. Goggles provide a complete seal around the eyes, which is critical when working with powders that can become airborne. A face shield offers an additional barrier against splashes to the entire face.

Respiratory Protection: The Hierarchy of Controls
  • Protocol: All handling of Adefovir monophosphate powder (e.g., weighing, preparing stock solutions) must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (if sterility is also required). If, under rare and fully risk-assessed circumstances, this is not possible, a NIOSH-approved N95 or higher-level respirator is mandatory.

  • Causality: The most effective way to prevent respiratory exposure is to use engineering controls that capture contaminants at the source.[10] A fume hood is the primary engineering control for chemical powders. A respirator is considered the last line of defense.[10] Its use requires a formal respiratory protection program, including fit-testing and training, to be effective.

Operational and Disposal Plan

A safe protocol is a self-validating system. Following these procedural steps ensures that safety is built into the workflow from start to finish.

Safe Handling and Disposal Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area don_ppe 2. Don Full PPE prep_area->don_ppe Enter designated zone weigh 3. Weigh Powder don_ppe->weigh Proceed to hood dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Surfaces dissolve->decon Complete experiment doff_ppe 6. Doff PPE decon->doff_ppe dispose 7. Dispose of Waste doff_ppe->dispose Segregate waste wash 8. Wash Hands Thoroughly dispose->wash

Caption: Workflow for Safe Handling of Adefovir Monophosphate.

Step-by-Step PPE Protocols

Donning (Putting On) Sequence:

  • Gown: Don the disposable gown, ensuring it is fully closed in the back.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the gown.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Respiratory Protection: If required, perform a seal check on your respirator before entering the work area.

Doffing (Taking Off) Sequence - The most critical step for preventing self-contamination

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off by turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown: Unfasten the gown. Carefully pull it away from your body, touching only the inside. Roll it into a ball, with the contaminated exterior surface folded inward. Dispose of it.

  • Eye/Face Protection: Remove by handling the ear or head straps. Avoid touching the front surface.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

All materials that have come into contact with Adefovir monophosphate are considered hazardous waste and must be disposed of accordingly.[9]

  • Solid Waste: All used PPE (gloves, gowns), disposable plasticware, and contaminated weighing papers must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour Adefovir waste down the drain.[4]

  • Sharps: Needles and syringes must be disposed of in a designated sharps container. Do not clip or crush needles.[9]

Disposal must comply with all federal, state, and local regulations.[9]

Emergency Procedures: Spills and Exposures

Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Eye Exposure: Proceed to an emergency eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[11] Ingestion: Do not induce vomiting. Seek immediate medical attention.[4] Spill: Evacuate the immediate area. Alert others. If you are trained and it is safe to do so, use a chemical spill kit to contain and clean up the spill while wearing appropriate PPE. For large spills, contact your institution's environmental health and safety department.

Quantitative Safety Data Summary

ParameterValue / RecommendationSource / Rationale
GHS Hazard Classification Acute Toxicity 3 (Oral)Cayman Chemical SDS[4]
Primary Engineering Control Certified Chemical Fume HoodOSHA Guidelines[7][12]
Hand Protection Double Nitrile Gloves (Chemo-rated)Recommended best practice for hazardous drugs[3][12]
Eye Protection Chemical Splash Goggles (for powder)Cayman Chemical SDS[3]
Respiratory Protection N95 or higher (if fume hood is not used)NIOSH/OSHA Standards[10]
Occupational Exposure Limit No established PEL/TLV. A related compound, Tenofovir DF, has an internal OEL of 200 µg/m³ set by its manufacturer.[13]Prudent practice dictates handling as a potent compound.

Conclusion

The safe handling of Adefovir monophosphate is predicated on a deep understanding of its risks and the diligent application of control measures. Personal protective equipment is a critical final barrier between you and the chemical, but it is only effective when selected, used, and removed correctly as part of a comprehensive safety plan that prioritizes engineering controls. By integrating these protocols into your daily workflow, you build a culture of safety that protects not only yourself but your entire research team.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA. [Link]

  • Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. PMC, National Library of Medicine. [Link]

  • NIOSH Docket #105 for Viread. Centers for Disease Control and Prevention (CDC). [Link]

  • Protective clothes and equipment for healthcare workers to prevent them catching coronavirus and other highly infectious diseases. Cochrane. [Link]

  • Personal Protective Equipment for Infection Control. U.S. Food & Drug Administration (FDA). [Link]

  • Personal Protective Equipment (PPE): Protect the Worker with PPE. Centers for Disease Control and Prevention (CDC). [Link]

  • Adefovir. PubChem, National Center for Biotechnology Information. [Link]

  • Personal protective equipment (PPE). health.vic.gov.au. [Link]

  • Product Monograph Pr HEPSERA® Adefovir Dipivoxil Tablets (10 mg) Antiviral Agent. Gilead Sciences Canada, Inc. [Link]

  • The progress of molecules and strategies for the treatment of HBV infection. PMC, National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adefovir monophosphate
Reactant of Route 2
Reactant of Route 2
Adefovir monophosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.